Product packaging for Ethyl 3-(2,4-difluorophenyl)acrylate(Cat. No.:CAS No. 134672-68-7)

Ethyl 3-(2,4-difluorophenyl)acrylate

Cat. No.: B152539
CAS No.: 134672-68-7
M. Wt: 212.19 g/mol
InChI Key: CIDYGTPEQJOLBL-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-difluorophenyl)acrylate is a useful research compound. Its molecular formula is C11H10F2O2 and its molecular weight is 212.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10F2O2 B152539 Ethyl 3-(2,4-difluorophenyl)acrylate CAS No. 134672-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134672-68-7

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

ethyl 3-(2,4-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3

InChI Key

CIDYGTPEQJOLBL-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)F)F

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (E)-ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (E)-ethyl 3-(2,4-difluorophenyl)acrylate, a fluorinated derivative of the cinnamate ester class. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the unique characteristics and potential applications of this compound.

Core Chemical Properties

(E)-ethyl 3-(2,4-difluorophenyl)acrylate is a solid, crystalline compound at room temperature. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and potential biological interactions. A summary of its key chemical and physical properties is provided below.

PropertyValue
Molecular Formula C₁₁H₁₀F₂O₂[1]
Molecular Weight 212.196 g/mol [1]
CAS Number 134672-68-7[1]
Predicted Boiling Point 262.4 ± 25.0 °C[2]
Predicted Density 1.210 ± 0.06 g/cm³[2]
Appearance Solid (predicted)
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Solubility in water is predicted to be low.
Purity Commercially available up to 95.0%[1]

Synthesis and Experimental Protocols

The synthesis of (E)-ethyl 3-(2,4-difluorophenyl)acrylate can be effectively achieved through several established olefination reactions. The Horner-Wadsworth-Emmons and Wittig reactions are particularly well-suited for the stereoselective formation of the (E)-alkene isomer.

Horner-Wadsworth-Emmons Reaction Protocol

This method is highly favored for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity and the ease of removal of the phosphate byproduct. The reaction involves the condensation of an aldehyde with a phosphonate ylide.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Olefination Reaction: Cool the ylide solution to 0 °C and add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-ethyl 3-(2,4-difluorophenyl)acrylate.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

HWE_Workflow cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Work-up & Purification Ylide_Start Triethyl phosphonoacetate + Sodium Hydride in THF Ylide_Reaction Stir at 0°C to RT (1 hour) Ylide_Start->Ylide_Reaction Base Ylide_Product Phosphonate Ylide Solution Ylide_Reaction->Ylide_Product Olefination_Reaction Add to Ylide Solution at 0°C, then stir at RT (2-4 hours) Ylide_Product->Olefination_Reaction Olefination_Start 2,4-Difluorobenzaldehyde in THF Olefination_Start->Olefination_Reaction Reaction_Mixture Crude Reaction Mixture Workup_Quench Quench with aq. NH4Cl Reaction_Mixture->Workup_Quench Workup_Extract Extract with Diethyl Ether Workup_Quench->Workup_Extract Workup_Wash Wash with Water & Brine Workup_Extract->Workup_Wash Workup_Dry Dry over MgSO4 Workup_Wash->Workup_Dry Workup_Concentrate Concentrate in vacuo Workup_Dry->Workup_Concentrate Purification Flash Column Chromatography Workup_Concentrate->Purification Final_Product (E)-ethyl 3-(2,4-difluorophenyl)acrylate Purification->Final_Product

Caption: Workflow for the synthesis of (E)-ethyl 3-(2,4-difluorophenyl)acrylate via the Horner-Wadsworth-Emmons reaction.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Ethyl group: A triplet signal around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).

  • Vinylic protons: Two doublets in the range of 6.4-7.8 ppm, showing a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene. The proton closer to the ester group will be upfield compared to the proton adjacent to the aromatic ring.

  • Aromatic protons: A complex multiplet pattern in the aromatic region (6.9-7.6 ppm) due to the fluorine substitution.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Ethyl group: Signals around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).

  • Vinylic carbons: Signals in the range of 118-145 ppm.

  • Ester carbonyl: A signal around 166 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (104-165 ppm), with characteristic C-F couplings.

IR (Infrared) Spectroscopy:

  • C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

  • C=C stretch (alkene): An absorption band around 1630-1650 cm⁻¹.

  • C-O stretch (ester): Absorption bands in the region of 1150-1250 cm⁻¹.

  • C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

  • =C-H bend (trans-alkene): A characteristic band around 960-980 cm⁻¹.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 212.196.

  • Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and the carboxyl group (-COOC₂H₅, m/z 73).

Potential Biological Activity and Signaling Pathways

While no specific biological studies on (E)-ethyl 3-(2,4-difluorophenyl)acrylate have been reported, the broader class of cinnamic acid derivatives and substituted phenylacrylates has been investigated for a range of pharmacological activities.

Potential Areas of Investigation:

  • Anticancer Activity: Cinnamic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved anticancer efficacy.

  • Anti-inflammatory Activity: Some cinnamate esters have demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial and Antifungal Activity: The acrylate moiety is a known Michael acceptor and can react with nucleophilic residues in microbial enzymes, leading to their inactivation. Fluorination can also enhance the antimicrobial properties of organic molecules.

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, a logical starting point for investigating the mechanism of action of (E)-ethyl 3-(2,4-difluorophenyl)acrylate would be its effect on key signaling pathways implicated in cancer and inflammation.

Signaling_Pathway cluster_cancer Potential Anticancer Mechanisms cluster_inflammation Potential Anti-inflammatory Mechanisms Compound (E)-ethyl 3-(2,4-difluorophenyl)acrylate Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Angiogenesis Inhibition of Angiogenesis Compound->Angiogenesis COX COX Inhibition Compound->COX LOX LOX Inhibition Compound->LOX

Caption: Potential biological targets and signaling pathways for (E)-ethyl 3-(2,4-difluorophenyl)acrylate based on related compounds.

Conclusion

(E)-ethyl 3-(2,4-difluorophenyl)acrylate is a fluorinated cinnamate ester with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is limited, its synthesis can be reliably achieved using standard organic chemistry methods like the Horner-Wadsworth-Emmons reaction. The presence of the difluorophenyl moiety suggests that this compound may exhibit interesting biological activities, warranting future studies to elucidate its pharmacological profile and mechanism of action. This guide provides a foundational understanding for researchers to begin exploring the properties and applications of this intriguing molecule.

References

Spectroscopic and Synthetic Insights into Phenyl Acrylates: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical entities is paramount. This technical guide addresses the available data for phenyl acrylates, with a specific focus on providing reference information in the context of the unavailable specific data for Ethyl 3-(2,4-difluorophenyl)acrylate.

Spectroscopic Data of a Related Analogue: (E)-ethyl 3-(2,4-dichlorophenyl)acrylate

While direct data for the difluoro-analogue is absent, the spectroscopic characteristics of (E)-ethyl 3-(2,4-dichlorophenyl)acrylate can offer predictive insights into the potential spectral features of the target molecule. The substitution pattern on the phenyl ring will influence the chemical shifts and coupling constants in NMR spectra, as well as vibrational modes in IR spectroscopy.

¹H NMR Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For (E)-ethyl 3-(2,4-dichlorophenyl)acrylate, the following proton signals have been reported:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.01d15.91H, Vinylic H
7.56d8.71H, Aromatic H
7.45d1.81H, Aromatic H
7.29-7.26m1H, Aromatic H
6.42d16.21H, Vinylic H
4.28q7.52H, -OCH₂CH₃
1.35t6.93H, -OCH₂CH₃

d: doublet, t: triplet, q: quartet, m: multiplet

Synthesis of a Structurally Related Compound

A specific, detailed experimental protocol for the synthesis of this compound is not currently documented in available literature. However, the synthesis of a related compound, Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate, has been described and may serve as a methodological reference.

Experimental Protocol Example

The synthesis of Ethyl 3-bromo-2-(2,4-difluorophenyl)acrylate with 4-methoxyphenol has been reported to proceed in chloroform over a 12-hour period, resulting in a clear, colorless solution[1]. While the core acrylate structure differs, this provides a potential starting point for designing a synthetic route to this compound, likely through a Heck or similar cross-coupling reaction between an appropriate vinyl acrylate and a 2,4-difluorophenyl derivative.

General Workflow for Spectroscopic Analysis

The characterization of a newly synthesized compound like this compound would typically follow a standardized workflow to elucidate and confirm its structure. This process involves a series of spectroscopic techniques that provide complementary information.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HNMR ¹H NMR Spectroscopy Purification->HNMR Initial Structure CNMR ¹³C NMR Spectroscopy HNMR->CNMR Carbon Skeleton IR Infrared (IR) Spectroscopy CNMR->IR Functional Groups MS Mass Spectrometry (MS) IR->MS Molecular Weight Data_Analysis Spectral Data Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow illustrating the key stages of synthesis, purification, and spectroscopic analysis for the structural elucidation of a chemical compound.

References

An In-depth Technical Guide to Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-difluorophenyl)acrylate is a fluorinated aromatic acrylate ester with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic route, and its potential, though not yet fully elucidated, role in drug discovery as an intermediate for biologically active compounds. The general biological relevance of related acrylate derivatives is also discussed to provide context for future research.

Chemical Identifiers and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers:

IdentifierValueSource
CAS Number 134672-68-7[1]
Chemical Formula C₁₁H₁₀F₂O₂[1]
Molecular Weight 212.196 g/mol [1]
IUPAC Name Ethyl 3-(2,4-difluorophenyl)prop-2-enoateN/A
Canonical SMILES CCOC(=O)C=Cc1ccc(c(c1)F)FN/A
InChI Key CIDYGTPEQJOLBL-GQCTYLIASA-N[1]
PropertyValue (for Ethyl Acrylate)Notes
Appearance Colorless liquidThe difluorophenyl group may impart a slight color.
Melting Point -71 °CExpected to be different for the title compound.
Boiling Point 99.4 °CExpected to be significantly higher due to increased molecular weight and polarity.
Density 0.9405 g/mLLikely to be higher for the title compound.
Solubility 1.5 g/100 mL in waterSolubility in water is expected to be lower due to the hydrophobic difluorophenyl group. It is expected to be soluble in common organic solvents.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed method for synthesizing similar α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction.

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

This reaction involves the condensation of an aldehyde with a phosphonate ylide, which is generated in situ from a phosphonate ester and a base.

G reagent1 2,4-Difluorobenzaldehyde product This compound reagent1->product Condensation reagent2 Triethyl phosphonoacetate intermediate Phosphonate Ylide (Intermediate) reagent2->intermediate Deprotonation base Sodium Hydride (NaH) in THF base->intermediate intermediate->product

Caption: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Condensation Reaction: Dissolve 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Applications in Drug Development and Biological Relevance

Direct evidence of the biological activity or application of this compound in drug development is limited in publicly accessible literature. However, the acrylate moiety and the difluorophenyl group are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable intermediate in medicinal chemistry.

Acrylate derivatives are known to participate in Michael additions, a key reaction in the formation of carbon-carbon and carbon-heteroatom bonds, making them versatile building blocks for more complex molecules. Phenylacetate and styrene derivatives, which share structural similarities, are known for their extensive biological activities.[2]

Furthermore, related acrylate-based compounds have been investigated for their potential as:

  • Anticancer Agents: Certain 3-phenylacrylate derivatives have shown antiproliferative activity. For instance, some analogs of combretastatin containing a 3-(4-chlorophenyl)acrylate scaffold have demonstrated cytotoxic effects against breast cancer cell lines.[3][4]

  • Antiviral Agents: Some ethyl 2-cyano-3-substituted-amino-3-[2-(4-fluorophenyl)-ethylamino]-acrylates have shown moderate activity against the Tobacco mosaic virus.[5]

  • Pharmaceutical Coatings: Copolymers of ethyl acrylate and methacrylic acid are used as enteric coatings for pharmaceutical tablets due to their pH-dependent solubility.[6]

Potential Workflow for Investigating Biological Activity

The following workflow illustrates a potential path for researchers to explore the biological relevance of this compound and its derivatives.

G start This compound synthesis Synthesis of Derivatives (e.g., amides, further substituted acrylates) start->synthesis screening High-Throughput Screening (e.g., against cancer cell lines, viral assays) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive Compounds lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Studies (In vivo efficacy and toxicity) lead_opt->preclinical end Clinical Candidate preclinical->end

Caption: A logical workflow for the discovery of new drug candidates starting from this compound.

Conclusion

This compound is a chemical compound with established identifiers and a plausible synthetic route. While direct data on its physical properties and biological activity are scarce, its structural motifs suggest it is a promising starting material or intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to fully characterize this compound and explore its utility in these fields.

References

Crystal Structure of Ethyl 3-(2,4-difluorophenyl)acrylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the crystal structures of various derivatives of Ethyl 3-(2,4-difluorophenyl)acrylate. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the crystallographic properties and experimental procedures related to these compounds. While crystallographic data for the parent compound, this compound, is not publicly available in the searched literature, this guide focuses on several key derivatives for which detailed structural information has been published.

Introduction

This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities. Phenylacetate and styrene derivatives, to which these compounds are related, are known for their extensive biological activities.[1] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is a powerful technique for elucidating the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the solid-state conformation of these compounds.[2][3][4]

Data Presentation: Crystallographic Data of Derivatives

The following tables summarize the key crystallographic data for several derivatives of this compound.

Table 1: Crystal Data and Structure Refinement for Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate

ParameterValue
Chemical FormulaC₁₈H₁₆F₂O₄
Formula Weight334.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.295 (3)
b (Å)7.294 (2)
c (Å)14.233 (2)
β (°)113.73 (3)
Volume (ų)1643.7 (7)
Z4
Temperature (K)298 (2)
RadiationMo Kα
Absorption Coeff. (mm⁻¹)0.11
R[F² > 2σ(F²)]0.062
wR(F²)0.173
Goodness-of-fit (S)1.03
Data sourced from Chen et al. (2008).[1]

Table 2: Crystal Data and Structure Refinement for (Z)-Ethyl 3-(2,4-difluoro-anilino)-2-(4-methoxy-phen-yl)acrylate

ParameterValue
Chemical FormulaC₁₈H₁₇F₂NO₃
Formula Weight333.33
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)17.295 (4)
b (Å)7.2940 (15)
c (Å)14.233 (3)
β (°)113.73 (3)
Volume (ų)1643.7 (7)
Z4
Temperature (K)298 (2)
RadiationMo Kα
Absorption Coeff. (mm⁻¹)0.11
R[F² > 2σ(F²)]0.053
wR(F²)0.156
Goodness-of-fit (S)1.02
Data sourced from Xiao & Xiao (2008).[5]

Table 3: Crystal Data and Structure Refinement for Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate

ParameterValue
Chemical FormulaC₁₇H₁₃ClF₂O₃
Formula Weight338.72
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.275 (3)
b (Å)7.503 (2)
c (Å)13.812 (3)
β (°)111.11 (3)
Volume (ų)1573.4 (7)
Z4
Data sourced from Gong et al. (2008).[6]

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these derivatives are detailed below, based on the cited literature.

Synthesis

1. Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate: This compound was synthesized by reacting Ethyl 3-bromo-2-(2,4-difluorophenyl)acrylate (0.1 mmol) with 4-methoxyphenol (0.1 mmol) in chloroform (20 ml) for 12 hours. The resulting clear, colorless solution was then subjected to gradual evaporation to yield crystals suitable for X-ray diffraction.[1]

2. (Z)-Ethyl 3-(2,4-difluoro-anilino)-2-(4-methoxy-phen-yl)acrylate: Equimolar quantities (6 mmol) of ethyl 2-(4-methoxyphenyl)-3-oxopropanoate (1.33 g) and 2,4-difluorobenzenamine (0.77 g) were heated in absolute alcohol (18 ml) at 344–354 K for 1.5 hours. The excess solvent was removed under reduced pressure. The resulting residue was purified by flash chromatography using an ethyl acetate-petroleum ether solvent system. The second fraction yielded the E-isomer, while the first fraction, after partial solvent evaporation, provided colorless block-like crystals of the (Z)-isomer suitable for single-crystal structure determination.[5]

3. Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate: An equimolar solution of ethyl 3-bromo-2-(4-chlorophenyl)acrylate and 2,4-difluorophenol in chloroform was allowed to react overnight at room temperature. Block-shaped crystals suitable for X-ray analysis were obtained by the slow evaporation of the solvent in air over five days.[6]

Single-Crystal X-ray Crystallography

The general workflow for small molecule X-ray crystallography involves several key steps: crystal selection, data collection, and structure determination.[7]

1. Crystal Growth: The first and often most challenging step is to obtain a single crystal of sufficient quality. The crystal should ideally be larger than 0.1 mm in all dimensions, be compositionally pure, and have a regular structure with no significant internal defects.[2][3] For the derivatives discussed, crystals were grown by slow evaporation of the reaction solvent.[1][6]

2. Data Collection: A suitable crystal is mounted on a diffractometer and exposed to an intense beam of monochromatic X-rays.[2][3] For the analyzed derivatives, data were collected using Bruker SMART 1000 CCD or Enraf–Nonius CAD-4 diffractometers with Mo Kα radiation (λ = 0.71073 Å).[1][5] The angles and intensities of the diffracted X-rays are measured as the crystal is rotated.[8]

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., with SHELXS97) and refined against the measured reflection data using techniques such as full-matrix least-squares on F² (e.g., with SHELXL97).[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][5][6]

Visualization of Research Focus

The following diagram illustrates the logical flow of the research focus, from the general class of compounds to the specific, structurally characterized derivatives.

A This compound (Parent Compound) B Derivatives with Crystallographic Data A->B C Ethyl 3-(2,4-difluorophenoxy)- 2-(4-methoxyphenyl)acrylate B->C D (Z)-Ethyl 3-(2,4-difluoro-anilino)- 2-(4-methoxy-phen-yl)acrylate B->D E Ethyl 2-(4-chlorophenyl)- 3-(2,4-difluorophenoxy)acrylate B->E

Caption: Logical relationship of the studied compounds.

Biological Activity and Signaling Pathways

While specific signaling pathways for these exact derivatives were not detailed in the crystallographic reports, related acrylate derivatives have been investigated for their biological activities. For instance, some acrylate derivatives have been synthesized and screened for their antiproliferative efficacy against cancer cell lines, with some compounds showing potent cytotoxic effects and inhibition of β-tubulin polymerization.[9] Other studies have focused on the antibacterial activity of acrylonitrile derivatives.[10] The structural data presented in this guide can serve as a basis for computational docking studies to explore potential biological targets and mechanisms of action for these this compound derivatives.

References

Lacking Definitive Data: A Technical Guide to Determining the Solubility of Ethyl 3-(2,4-difluorophenyl)acrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ethyl 3-(2,4-difluorophenyl)acrylate, a fluorinated phenylacrylate derivative, is of interest in pharmaceutical and materials science. Its solubility is a critical parameter for process development, formulation, and biological studies. This guide provides a robust methodology to establish this essential characteristic.

General Solubility Profile of Phenylacrylates

Based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. Acrylate esters are generally soluble in alcohols, ethers, and other polar aprotic solvents. However, the presence of the difluorophenyl group will influence its polarity and interactions with specific solvents. Preliminary qualitative tests are recommended to select a suitable range of solvents for quantitative analysis.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. The following sections provide a detailed experimental protocol to enable researchers to generate this critical data.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, chloroform)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Separation of Undissolved Solute:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Determination of Solute Mass:

    • Record the exact mass of the filtered saturated solution.

    • Evaporate the solvent from the dish or vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dry solute.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant mass minus the initial mass of the empty dish or vial.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as:

      • g/100 g of solvent = (mass of solute / mass of solvent) x 100

      • g/100 mL of solvent = (mass of solute / volume of solvent) x 100

      • Mole fraction (χ) = moles of solute / (moles of solute + moles of solvent)

Alternative Analytical Methods:

For more rapid or automated solubility determination, other analytical techniques can be employed, such as:[5]

  • High-Performance Liquid Chromatography (HPLC): A saturated solution is prepared, filtered, and then diluted for analysis by HPLC with a pre-established calibration curve.

  • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration in a saturated solution can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the solute in a saturated solution by integrating the signal of a characteristic proton against a known internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess solute to a known amount of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant into a pre-weighed container settle->filter weigh_solution Weigh the filtered saturated solution filter->weigh_solution evaporate Evaporate the solvent weigh_solution->evaporate weigh_solute Weigh the dry solute until constant mass evaporate->weigh_solute calculate Calculate solubility (e.g., g/100g solvent) weigh_solute->calculate end End calculate->end

Caption: Gravimetric method for solubility determination.

This guide provides a foundational methodology for determining the solubility of this compound. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for advancing research and development involving this compound.

References

An In-depth Technical Guide on Ethyl 3-(2,4-difluorophenyl)acrylate: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-difluorophenyl)acrylate is a substituted acrylate that has garnered significant attention in the field of medicinal chemistry. Its primary importance lies in its role as a key starting material for the synthesis of various pharmaceutical agents, most notably the triazole antifungal agent, fluconazole. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, presenting available data in a structured format to aid researchers and professionals in drug development. While a singular "discovery" paper for this specific molecule is not readily apparent in the public domain, its history is intrinsically linked to the advancements in the synthesis of fluorinated organic compounds and the development of potent antifungal therapies.

Introduction

Substituted acrylates are a class of organic compounds with broad applications in polymer chemistry and as versatile intermediates in organic synthesis. The introduction of fluorine atoms into the phenyl ring of these molecules can significantly alter their chemical and biological properties, often enhancing their metabolic stability and biological activity. This compound, with its difluorinated phenyl group, is a prime example of a fluorinated building block that has proven invaluable in the pharmaceutical industry. Its use as a precursor to fluconazole underscores its importance in the development of treatments for fungal infections.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, some key properties have been reported or predicted.

PropertyValueSource
CAS Number 134672-68-7
Molecular Formula C₁₁H₁₀F₂O₂
Molecular Weight 212.196 g/mol
Predicted Boiling Point 262.4 ± 25.0 °C
Predicted Density 1.210 ± 0.06 g/cm³

Synthesis and Experimental Protocols

A definitive, publicly documented initial synthesis of this compound is not available. However, based on established organic chemistry principles and synthetic routes for analogous compounds, several plausible methods for its preparation can be proposed. These include the Wittig reaction, the Heck reaction, and the Claisen-Schmidt condensation.

Plausible Synthetic Pathways

The synthesis of this compound would most logically proceed through the reaction of 2,4-difluorobenzaldehyde with a source of the ethyl acrylate moiety.

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones. In this proposed pathway, 2,4-difluorobenzaldehyde would react with a phosphorus ylide derived from an ethyl haloacetate.

Wittig_Reaction reagent1 2,4-Difluorobenzaldehyde intermediate Oxaphosphetane Intermediate reagent1->intermediate + reagent2 Ethyl (triphenylphosphoranylidene)acetate (Wittig Reagent) reagent2->intermediate product This compound intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct Elimination

Figure 1. Proposed Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Ylide Preparation: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as sodium hydride or n-butyllithium is added dropwise at 0 °C. The mixture is stirred until the formation of the ylide is complete.

  • Reaction: A solution of 2,4-difluorobenzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, 2,4-difluoroiodobenzene could be coupled with ethyl acrylate.

Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions reagent1 2,4-Difluoroiodobenzene product This compound reagent1->product reagent2 Ethyl acrylate reagent2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->product base Base (e.g., Et₃N) base->product

Figure 2. Proposed Heck reaction for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a reaction vessel are added 2,4-difluoroiodobenzene, ethyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as acetonitrile or DMF.

  • Reaction: The mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C until the reaction is complete (monitored by GC-MS or TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The resulting residue is purified by column chromatography to yield the final product.

History and Development

The history of this compound is not one of a standalone discovery but is rather intertwined with the development of the antifungal drug, fluconazole. The quest for potent and safe antifungal agents in the latter half of the 20th century spurred significant research into fluorinated organic compounds.

The synthesis of fluconazole requires the incorporation of a 2,4-difluorophenyl moiety. While patents detailing the synthesis of fluconazole do not always explicitly describe the preparation of this compound, they often refer to intermediates that are structurally very similar or could be derived from it. For instance, U.S. Patent 4,404,216, a key patent for fluconazole, describes the synthesis of related triazole antifungals and outlines general synthetic strategies that could be adapted for the preparation of this key intermediate.

The emergence of this compound as a commercially available starting material is a direct consequence of the success of fluconazole and other pharmaceuticals requiring the 2,4-difluorophenyl pharmacophore. Its availability has facilitated further research and development in medicinal chemistry, allowing for the exploration of new derivatives with potential therapeutic applications.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial building block in the synthesis of fluconazole.

Fluconazole_Synthesis start This compound intermediate1 Epoxide Intermediate start->intermediate1 Epoxidation intermediate2 1,3-bis(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)propan-2-ol intermediate1->intermediate2 Reaction with 1,2,4-triazole product Fluconazole intermediate2->product Final processing

Figure 3. Simplified synthetic pathway from this compound to Fluconazole.

The synthesis of fluconazole from this acrylate typically involves a multi-step process that may include epoxidation of the double bond, followed by reaction with 1,2,4-triazole. The difluorinated phenyl group is essential for the biological activity of fluconazole, contributing to its potency and pharmacokinetic profile.

Beyond fluconazole, the 2,4-difluorophenyl moiety is a common feature in other biologically active molecules. Therefore, this compound serves as a versatile starting material for the synthesis of a range of potential therapeutic agents, including other antifungal compounds, enzyme inhibitors, and compounds targeting various receptors.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound itself is not expected to possess significant biological activity or to be directly involved in signaling pathways. Its importance lies in its role as a precursor to pharmacologically active molecules. The biological activity of its derivatives, such as fluconazole, is well-characterized. Fluconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Conclusion

This compound is a vital component in the toolbox of medicinal chemists, particularly for the synthesis of antifungal agents. While its own "discovery" is not marked by a single seminal publication, its history is a testament to the enabling power of synthetic chemistry in the development of life-saving medicines. The plausible synthetic routes outlined in this guide, based on fundamental organic reactions, provide a framework for its preparation. The continued availability of this and other fluorinated building blocks will undoubtedly fuel further innovation in the design and synthesis of novel therapeutic agents. Further research to experimentally validate the physical and spectroscopic properties of this compound would be a valuable contribution to the chemical literature.

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 3-(2,4-difluorophenyl)acrylate in Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-(2,4-difluorophenyl)acrylate as a key intermediate in the synthesis of novel triazole-based antifungal agents. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the development of new antifungal drug candidates.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal agents. Azole antifungals, a prominent class of drugs, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The 2,4-difluorophenyl moiety is a critical pharmacophore present in several potent azole antifungals, including fluconazole and voriconazole. This compound serves as a versatile starting material for the introduction of this key structural feature into novel antifungal candidates. Its activated carbon-carbon double bond makes it an excellent substrate for Michael addition reactions, a fundamental step in the synthesis of many azole drug scaffolds.

Mechanism of Action of Target Azole Antifungals

The primary target of azole antifungal drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a crucial role in the ergosterol biosynthesis pathway by converting lanosterol to ergosterol.[1] By inhibiting CYP51, azole antifungals disrupt the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1]

Ergosterol Biosynthesis Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 14a-demethylated_intermediates 14α-demethylated Intermediates CYP51->14a-demethylated_intermediates Ergosterol Ergosterol 14a-demethylated_intermediates->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Azole_Antifungal Azole Antifungal (e.g., Fluconazole, Voriconazole) Azole_Antifungal->CYP51 Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

Synthetic Application: Synthesis of a Fluconazole Analogue Intermediate

A key application of this compound is in the synthesis of intermediates for fluconazole analogues. The following proposed reaction scheme illustrates the aza-Michael addition of 1H-1,2,4-triazole to this compound to yield Ethyl 3-(1H-1,2,4-triazol-1-yl)-3-(2,4-difluorophenyl)propanoate, a precursor to more complex antifungal molecules.

Synthetic_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start This compound + 1H-1,2,4-triazole Mix Mix Start->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Base Base (e.g., K2CO3) Base->Mix Heat Heat (e.g., 80-100 °C) Stir Stir (e.g., 12-24 h) Heat->Stir Quench Quench with Water Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Ethyl 3-(1H-1,2,4-triazol-1-yl)-3-(2,4-difluorophenyl)propanoate Purify->Product

Caption: Experimental workflow for the aza-Michael addition.

Experimental Protocol: Aza-Michael Addition of 1H-1,2,4-triazole

This protocol describes a general procedure for the synthesis of Ethyl 3-(1H-1,2,4-triazol-1-yl)-3-(2,4-difluorophenyl)propanoate.

Materials:

  • This compound

  • 1H-1,2,4-triazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add 1H-1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 3-(1H-1,2,4-triazol-1-yl)-3-(2,4-difluorophenyl)propanoate.

Expected Outcome:

The reaction is expected to yield the desired Michael adduct. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The subsequent reduction of the ester and further chemical modifications can lead to the synthesis of fluconazole analogues.

Quantitative Data

While specific yield and antifungal activity data for compounds derived directly from this compound are not extensively reported in publicly available literature, the following tables provide representative data for structurally similar fluconazole analogues to guide research efforts.

Table 1: Representative Reaction Parameters for Aza-Michael Additions to Acrylates

Michael DonorMichael AcceptorCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
1H-1,2,4-triazoleMethyl acrylateNoneNone802>97
BenzylamineMethyl 3-(4-nitrophenyl)acrylateDBUNone750.1732
Secondary AminesEthyl acrylateLiClO₄NoneRT48-72High

Note: This table provides general conditions for aza-Michael reactions and specific optimization will be required for the reaction with this compound.

Table 2: In Vitro Antifungal Activity (MIC₈₀, µg/mL) of Representative Triazole Antifungals

CompoundC. albicansC. parapsilosisC. neoformansA. fumigatus
Fluconazole (Reference) 0.25 - 1.00.125 - 2.00.5 - 8.0>64
Voriconazole (Reference) 0.03 - 0.250.03 - 0.250.06 - 0.50.25 - 1.0
Analogue 1a 2.016.02.032.0
Analogue 1b 0.251.00.51.0
Analogue 1d 1.08.08.016.0

Data for analogues are sourced from studies on fluconazole derivatives and are intended for comparative purposes.[1]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel triazole antifungal agents. The aza-Michael addition reaction provides a straightforward method for incorporating the essential 2,4-difluorophenyl and triazole moieties. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of new antifungal candidates with the potential to address the growing challenge of fungal drug resistance. Further derivatization of the initial Michael adduct can lead to a diverse library of compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Polymerization Reactions Involving Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of Ethyl 3-(2,4-difluorophenyl)acrylate, a fluorinated monomer with significant potential in the development of advanced materials for drug delivery and other biomedical applications. The inclusion of fluorine atoms can impart unique properties to the resulting polymers, such as hydrophobicity, thermal stability, and biocompatibility. This document outlines detailed protocols for various polymerization techniques, presents expected quantitative data, and visualizes key experimental workflows.

Introduction to Poly(this compound)

Polymers derived from this compound are of interest due to the unique properties conferred by the difluorophenyl group. These polymers are expected to exhibit enhanced thermal stability and chemical resistance. In the context of drug delivery, the hydrophobic nature of the fluorinated moiety can be exploited for the encapsulation of hydrophobic drugs, while the acrylate backbone allows for versatile copolymerization to tailor properties such as solubility and drug release kinetics.

Synthesis of this compound Monomer

Polymerization Methodologies

This compound can be polymerized through several methods, including conventional free-radical polymerization and controlled radical polymerization techniques, which offer better control over the polymer architecture.

Conventional Free-Radical Polymerization (FRP)

This method is straightforward and widely used for acrylate monomers.

Experimental Protocol:

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

    • Anhydrous toluene or N,N-Dimethylformamide (DMF) (solvent)

    • Methanol (non-solvent for precipitation)

    • Nitrogen gas (for inert atmosphere)

  • Procedure:

    • Dissolve this compound (e.g., 5 g, X mmol) and AIBN (e.g., 0.05 g, Y mmol, targeting a specific monomer to initiator ratio) in anhydrous toluene (20 mL) in a Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.

    • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).

    • To monitor monomer conversion, periodically take aliquots of the reaction mixture via a degassed syringe and analyze by ¹H NMR spectroscopy.

    • After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

    • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by Differential Scanning Calorimetry (DSC) for thermal properties.

Expected Data:

The following table summarizes expected outcomes for a typical free-radical polymerization of this compound. Data is extrapolated based on polymerizations of similar fluorinated acrylates.[1]

Monomer:Initiator RatioReaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
100:1126515,0001.8
100:1248522,0001.9
200:1247835,0002.1
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol:

  • Materials:

    • This compound (monomer)

    • AIBN (initiator)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

    • Anhydrous 1,4-dioxane (solvent)

    • Methanol/Water mixture (non-solvent)

    • Nitrogen gas

  • Procedure:

    • In a Schlenk tube, combine this compound (e.g., 2 g, X mmol), CPADB (e.g., 27.9 mg, Y mmol), and AIBN (e.g., 3.3 mg, Z mmol) in 1,4-dioxane (5 mL). The ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully chosen (e.g., 100:1:0.1).

    • Seal the tube, and deoxygenate the mixture by three freeze-pump-thaw cycles.

    • Place the sealed tube in a preheated oil bath at 70 °C for the desired time.

    • Monitor the polymerization kinetics by taking samples at different time intervals and analyzing for monomer conversion (¹H NMR) and molecular weight evolution (GPC).

    • Terminate the polymerization by cooling and exposure to air.

    • Precipitate the polymer in a cold methanol/water (80/20 v/v) mixture.

    • Purify the polymer by re-dissolving in a minimal amount of THF and re-precipitating.

    • Dry the final polymer under vacuum.

Expected Data:

The following table shows the expected relationship between monomer conversion, molecular weight (Mn), and polydispersity index (PDI) for the RAFT polymerization of this compound. Data is illustrative and based on trends for other fluorinated acrylates.[2]

Time (h)Monomer Conversion (%)Mn, theoretical ( g/mol )Mn, experimental ( g/mol )PDI (Mw/Mn)
2153,5003,8001.15
4327,2007,5001.12
86514,50015,0001.10
169220,50021,0001.08

Polymer Characterization

Thermal Properties

The thermal properties of poly(this compound) are crucial for determining its application range. The glass transition temperature (Tg) and decomposition temperature (Td) can be determined by DSC and Thermogravimetric Analysis (TGA), respectively.

PolymerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)
Poly(ethyl acrylate)-24[3][4]~300
Poly(pentafluorophenyl acrylate)~50>300
Poly(this compound) (Expected) ~20-40 >320

Note: The expected values are estimations based on the structure of the monomer and comparison with related polymers. The presence of the bulky, polar difluorophenyl group is expected to increase the Tg compared to poly(ethyl acrylate).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of poly(this compound).

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Reaction Polymerization Reaction (Inert Atmosphere, 70°C) Monomer->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: Workflow for the synthesis and characterization of the polymer.

Drug Delivery Application: Targeting a Signaling Pathway

Fluorinated polyacrylates can be formulated into nanoparticles for targeted drug delivery. A potential application is in cancer therapy, where the nanoparticles can deliver a drug that inhibits a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_drug_delivery Drug Delivery System cluster_cell Cancer Cell Nanoparticle Polymer Nanoparticle (Drug-Loaded) Drug Drug (e.g., PI3K inhibitor) Nanoparticle->Drug encapsulates PI3K PI3K Drug->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a drug-loaded nanoparticle.

Conclusion

This compound is a promising monomer for the synthesis of advanced functional polymers. The protocols and data presented here, based on established principles of polymer chemistry and data from related compounds, provide a solid foundation for researchers to explore the potential of this monomer in various applications, particularly in the field of drug delivery. Further experimental work is encouraged to refine these protocols and fully characterize the resulting polymers.

References

Application Note: Analytical Methods for the Characterization of Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 3-(2,4-difluorophenyl)acrylate is a substituted cinnamate ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and structural integrity are critical for downstream applications. This document provides a comprehensive overview of the analytical methods for the characterization and quality control of this compound, including spectroscopic and chromatographic techniques.

Chemical Structure

Molecular Formula: C₁₁H₁₀F₂O₂ Molecular Weight: 212.19 g/mol CAS Number: 134672-68-7

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data

Predicted based on analysis of similar acrylate compounds and general chemical shift principles.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9Doublet1HVinylic Proton (α to phenyl)
~7.0 - 7.4Multiplet3HAromatic Protons
~6.4 - 6.6Doublet1HVinylic Proton (β to phenyl)
4.2 - 4.3Quartet2H-OCH₂CH₃
1.2 - 1.4Triplet3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectral Data

Predicted based on analysis of similar acrylate compounds and general chemical shift principles.

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~160 - 164 (d, ¹JCF)C-F
~160 - 164 (d, ¹JCF)C-F
~140 - 145Vinylic Carbon (α to phenyl)
~130 - 132 (dd)Aromatic CH
~120 - 125 (dd)Aromatic C-H
~115 - 120Vinylic Carbon (β to phenyl)
~112 (dd)Aromatic CH
~104 (t)Aromatic CH
~60-OCH₂CH₃
~14-OCH₂CH₃
Table 3: Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Functional Group
~3100 - 3000Aromatic & Vinylic C-H Stretch
~2980 - 2850Aliphatic C-H Stretch
~1720 - 1700C=O Stretch (α,β-unsaturated ester)
~1640 - 1620C=C Stretch (Vinylic)
~1600, ~1500C=C Stretch (Aromatic)
~1300 - 1100C-O Stretch (Ester) & C-F Stretch
Table 4: Chromatographic and Mass Spectrometry Data
ParameterValue
HPLC Retention Time Dependent on method conditions
GC Retention Time Dependent on method conditions
Mass (m/z) - ESI+ 213.07 [M+H]⁺, 235.05 [M+Na]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the neat liquid sample directly onto the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the volatility, purity, and obtain the mass spectrum of the compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40 - 400 amu.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizations

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Identity Functional Group ID FTIR->Identity HPLC->Purity Quantification Impurity Quantification HPLC->Quantification GCMS->Purity Mass Mass Verification GCMS->Mass HPLC_Protocol cluster_Preparation Sample & Standard Preparation cluster_Instrumentation HPLC Analysis cluster_Analysis Data Analysis Stock Prepare 1 mg/mL Stock Standards Create Calibration Standards Stock->Standards Filter Filter all solutions (0.45 µm) Standards->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column ACN:H₂O (70:30) 1.0 mL/min Inject->Separate Detect UV Detection at 254 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Purity & Impurities CalCurve->Quantify

Application Note: 1H and 13C NMR Spectroscopic Analysis of Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Ethyl 3-(2,4-difluorophenyl)acrylate, a valuable intermediate in organic synthesis and drug discovery. The complete assignment of proton and carbon signals is presented, supported by tabulated data and a detailed experimental protocol. A structural diagram illustrating the key correlations is also provided. This document serves as a comprehensive guide for the identification and quality control of this compound using NMR spectroscopy.

Introduction

This compound is a substituted cinnamate derivative. Cinnamic acid and its esters are known for their wide range of biological activities and are important precursors in the synthesis of pharmaceuticals and other fine chemicals. The presence of the difluorophenyl moiety can significantly influence the molecule's electronic properties and biological activity. Therefore, unambiguous structural confirmation by spectroscopic methods is crucial. High-resolution NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This note provides a complete assignment of the 1H and 13C NMR spectra of the title compound.

Data Presentation

The 1H and 13C NMR spectra of this compound were assigned based on chemical shifts (δ), signal multiplicities, and coupling constants (J). The data is summarized in the tables below.

Table 1: 1H NMR Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.63d16.01HH-α
7.55td8.6, 6.61HH-6'
6.95ddd10.8, 9.0, 2.51HH-3'
6.85td8.4, 2.51HH-5'
6.53d16.01HH-β
4.28q7.12H-OCH₂CH₃
1.34t7.13H-OCH₂CH₃

Table 2: 13C NMR Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
166.5C=O
164.0 (dd, J = 254, 12 Hz)C-2'
161.5 (dd, J = 256, 12 Hz)C-4'
139.8 (d, J = 2.5 Hz)C-α
130.5 (dd, J = 9, 5 Hz)C-6'
121.5 (dd, J = 13, 4 Hz)C-1'
119.2 (d, J = 3.8 Hz)C-β
112.2 (dd, J = 22, 4 Hz)C-5'
104.8 (t, J = 26 Hz)C-3'
60.8-OCH₂CH₃
14.3-OCH₂CH₃

Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

1H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 16 ppm.

  • Acquisition Time: 4 seconds.

  • Relaxation Delay: 1 second.

  • Number of Scans: 16.

13C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1.5 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Mandatory Visualization

molecular_structure cluster_phenyl 2,4-Difluorophenyl Ring cluster_acrylate Ethyl Acrylate Moiety C1 C1' C2 C2' C1->C2 C_alpha C1->C_alpha C1->C_alpha C-C Bond C3 C3' C2->C3 F_C2 F C2->F_C2 C4 C4' C3->C4 H_C3 H C3->H_C3 C5 C5' C4->C5 F_C4 F C4->F_C4 C6 C6' C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 C_beta C_alpha->C_beta J=16.0 Hz H_alpha H C_alpha->H_alpha C_carbonyl C=O C_beta->C_carbonyl H_beta H C_beta->H_beta O_ester O C_carbonyl->O_ester O_carbonyl O C_carbonyl->O_carbonyl CH2 CH₂ O_ester->CH2 CH3 CH₃ CH2->CH3

Caption: Molecular structure of this compound with key atoms labeled for NMR assignment.

Discussion

The 1H NMR spectrum shows the characteristic signals for an ethyl group, with a quartet at 4.28 ppm and a triplet at 1.34 ppm. The vinylic protons (H-α and H-β) appear as doublets at 7.63 and 6.53 ppm, respectively, with a large coupling constant of 16.0 Hz, which is indicative of a trans configuration. The aromatic region displays signals for the three protons on the difluorophenyl ring. The fluorine substitutions cause complex splitting patterns and shifts in the aromatic proton signals as detailed in Table 1.

In the 13C NMR spectrum, the carbonyl carbon is observed at 166.5 ppm. The carbons directly attached to the fluorine atoms (C-2' and C-4') exhibit large carbon-fluorine coupling constants and are significantly shifted downfield. The remaining aromatic and vinylic carbons are assigned as shown in Table 2. The signals for the ethyl group appear at 60.8 ppm (-OCH₂) and 14.3 ppm (-CH₃).

Conclusion

This application note provides a detailed 1H and 13C NMR analysis of this compound. The presented data and protocols are essential for the routine characterization and quality assessment of this compound in a research or industrial setting. The clear assignment of all proton and carbon signals provides a valuable reference for chemists working with this and related molecules.

Application Note and Protocol for the Large-Scale Synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate, a valuable intermediate in the development of various pharmaceuticals and functional materials. The described methodology is based on the highly efficient and stereoselective Horner-Wadsworth-Emmons reaction.

Introduction

This compound is a substituted cinnamate derivative. The presence of the difluorophenyl group makes it a key building block in medicinal chemistry, often incorporated into molecules designed to treat a range of diseases. The electron-withdrawing nature of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance. A reliable and scalable synthesis of this intermediate is therefore of high importance. The Horner-Wadsworth-Emmons reaction offers a robust and scalable method for the synthesis of α,β-unsaturated esters, such as the target molecule, with high E-isomer selectivity. This reaction involves the condensation of a phosphonate ylide with an aldehyde.

Reaction Principle

The synthesis proceeds via the Horner-Wadsworth-Emmons olefination reaction. In this reaction, a phosphonate-stabilized carbanion, generated by treating a phosphonate ester with a base, reacts with an aldehyde to form an alkene. The use of a stabilized phosphonate ylide, such as the one derived from triethyl phosphonoacetate, generally leads to the preferential formation of the thermodynamically more stable (E)-alkene. This stereoselectivity is a key advantage for applications where specific isomer geometry is crucial.

Experimental Protocol

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction of substituted benzaldehydes.

Materials and Equipment:

  • Reactants:

    • 2,4-Difluorobenzaldehyde

    • Triethyl phosphonoacetate

  • Base:

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alternatively, other bases like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU) can be used.

  • Solvent:

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Toluene or Dimethylformamide (DMF) can also be used.

  • Work-up and Purification:

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Silica gel for column chromatography

  • Equipment:

    • Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.

    • Heating mantle with a temperature controller.

    • Cooling bath (ice-water or dry ice-acetone).

    • Rotary evaporator.

    • Standard laboratory glassware.

    • Flash chromatography system.

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, charge the reaction flask with a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Add triethyl phosphonoacetate (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete, during which time hydrogen gas will evolve.

  • Aldehyde Addition: Dissolve 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Add water and ethyl acetate to the mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric Ratio
2,4-DifluorobenzaldehydeC₇H₄F₂O142.11Starting Material1.0
Triethyl phosphonoacetateC₈H₁₇O₅P224.18Reagent1.05
Sodium Hydride (60% dispersion)NaH24.00Base1.1
This compoundC₁₁H₁₀F₂O₂212.19Product-

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue
Reaction Scale1.0 mol
Solvent Volume2-3 L
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Expected Yield85-95%
Purity (after purification)>98%
Isomeric Ratio (E:Z)>95:5

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials & Reagents Reactant1 2,4-Difluorobenzaldehyde Product This compound Reactant2 Triethyl phosphonoacetate Intermediate Phosphonate Ylide Reactant2->Intermediate + Base - H₂ Base Base (e.g., NaH) Solvent Solvent (e.g., THF) Intermediate->Product + 2,4-Difluorobenzaldehyde (Horner-Wadsworth-Emmons Reaction)

Caption: Horner-Wadsworth-Emmons synthesis pathway.

Experimental_Workflow Prep 1. System Preparation (Inert atmosphere) Ylide_Formation 2. Ylide Formation (0 °C) Prep->Ylide_Formation Aldehyde_Addition 3. Aldehyde Addition (0 °C) Ylide_Formation->Aldehyde_Addition Reaction 4. Reaction (Room Temperature) Aldehyde_Addition->Reaction Quench 5. Quenching (0 °C) Reaction->Quench Workup 6. Extraction & Washing Quench->Workup Purification 7. Drying, Concentration & Purification Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Large-scale synthesis experimental workflow.

Application Notes and Protocols: Ethyl 3-(2,4-difluorophenyl)acrylate as a Versatile Intermediate for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-difluorophenyl)acrylate is a valuable and versatile intermediate in the synthesis of a variety of heterocyclic compounds, particularly pyrazoles and pyrimidines. Its activated carbon-carbon double bond, a consequence of the electron-withdrawing ester and difluorophenyl groups, makes it an excellent Michael acceptor. This reactivity allows for the facile construction of five- and six-membered heterocyclic rings through cyclocondensation reactions with appropriate nucleophiles. The resulting heterocyclic scaffolds, bearing the 2,4-difluorophenyl moiety, are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. These application notes provide detailed protocols for the synthesis of pyrazolone and dihydropyrimidinone derivatives from this compound and summarize the biological activities of these classes of compounds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, pyrazole and pyrimidine derivatives are particularly prominent due to their wide spectrum of biological activities. The incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key building block for introducing a difluorophenyl group into these important heterocyclic systems.

The primary reaction pathway for the utilization of this compound in heterocycle synthesis is through a Michael addition followed by an intramolecular cyclization. This approach provides an efficient route to highly functionalized pyrazoles and pyrimidines with potential therapeutic applications.

Synthesis of Heterocyclic Compounds

Synthesis of 3-(2,4-Difluorophenyl)-4,5-dihydropyrazol-5-one

The reaction of α,β-unsaturated esters with hydrazine hydrate is a well-established method for the synthesis of pyrazolones. The reaction proceeds via a Michael addition of hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring.

Experimental Protocol:

  • Materials:

    • This compound

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 3-(2,4-difluorophenyl)-4,5-dihydropyrazol-5-one.

Reaction Scheme:

G reactant1 This compound product 3-(2,4-Difluorophenyl)-4,5-dihydropyrazol-5-one reactant1->product Ethanol, Acetic Acid (cat.), Reflux reactant2 Hydrazine Hydrate reactant2->product

Caption: Synthesis of 3-(2,4-Difluorophenyl)-4,5-dihydropyrazol-5-one.

Synthesis of 4-(2,4-Difluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea. A variation of this reaction can be envisioned where an α,β-unsaturated ester like this compound acts as a precursor. The synthesis of dihydropyrimidin-2(1H)-ones and their corresponding thiones can be achieved through a one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea or thiourea.[1]

Experimental Protocol:

  • Materials:

    • 2,4-Difluorobenzaldehyde

    • Ethyl acetoacetate

    • Urea

    • Ethanol

    • Catalyst (e.g., Trichloroacetic acid[1], Brønsted acidic ionic liquid[2], or a reusable hydrogel catalyst[3])

  • Procedure:

    • In a round-bottom flask, mix 2,4-difluorobenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), urea (1.5 equivalents), and the catalyst (catalytic amount).

    • Add ethanol as the solvent.

    • Stir the mixture at the temperature and for the duration specified by the chosen catalyst (e.g., reflux for several hours).[1][2][3]

    • Monitor the reaction progress using TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry it.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure dihydropyrimidinone.

Reaction Scheme:

G reactant1 2,4-Difluorobenzaldehyde product 4-(2,4-Difluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one reactant1->product Catalyst, Ethanol, Heat reactant2 Ethyl Acetoacetate reactant2->product reactant3 Urea reactant3->product G cluster_synthesis Synthesis of Heterocycles cluster_application Biological Evaluation start This compound hydrazine Hydrazine Hydrate start->hydrazine Michael Addition/ Cyclization urea Urea / Thiourea + Aldehyde + β-ketoester start->urea Biginelli-type Reaction pyrazole 3-(2,4-Difluorophenyl)-4,5-dihydropyrazol-5-one hydrazine->pyrazole pyrimidine 4-(2,4-Difluorophenyl)-dihydropyrimidin-2(1H)-one urea->pyrimidine antifungal Antifungal Activity Screening pyrazole->antifungal anticancer Anticancer Activity Screening pyrimidine->anticancer sar Structure-Activity Relationship (SAR) Studies antifungal->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt

References

Application of Ethyl 3-(2,4-difluorophenyl)acrylate in Materials Science: A Look into Potential Uses

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of available scientific literature and patents, specific applications, detailed experimental protocols, and quantitative data for polymers derived exclusively from Ethyl 3-(2,4-difluorophenyl)acrylate in materials science are not well-documented. However, based on the general properties of fluorinated acrylates, we can infer its potential applications and propose general synthetic approaches.

This compound is a specialized monomer that combines the polymerizable nature of an acrylate with the unique properties imparted by a difluorophenyl group. The incorporation of fluorine is known to enhance thermal stability, chemical resistance, and lower the surface energy of polymers. These characteristics make it a promising candidate for the development of advanced materials with tailored functionalities.

Potential Applications in Materials Science

Polymers and copolymers synthesized from this compound are anticipated to be valuable in applications where high performance is required.

1. Low Refractive Index Optical Coatings: Fluorinated polymers are known for their low refractive indices, a property crucial for creating anti-reflective coatings on lenses, solar panels, and electronic displays. The difluorophenyl moiety in this monomer could contribute to a polymer with a low refractive index, enhancing light transmission and reducing glare.

2. Hydrophobic and Oleophobic Surfaces: The low surface energy associated with fluorinated compounds leads to surfaces that repel both water and oil. Polymers incorporating this compound could be used to create protective coatings for various substrates, including textiles, architectural surfaces, and electronic components, making them resistant to soiling and easy to clean.

3. High-Performance Coatings: The strong carbon-fluorine bond is expected to impart excellent chemical and thermal stability to polymers derived from this monomer. This would make them suitable for protective coatings in harsh environments, such as in the aerospace, automotive, and chemical processing industries.

4. Dental and Biomedical Materials: Acrylate-based polymers are extensively used in dentistry for applications like dental composites and adhesives. The introduction of fluorine can enhance the material's durability and resistance to degradation in the oral environment. However, biocompatibility studies would be essential for this application.

Proposed Experimental Protocols

While specific protocols for this compound are not available, general polymerization techniques for acrylate monomers can be adapted. The following are generalized protocols for free-radical polymerization, a common method for synthesizing acrylic polymers.

Protocol 1: Solution Polymerization of this compound

This protocol describes a general procedure for the homopolymerization of this compound in a solvent.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or other suitable organic solvent (e.g., ethyl acetate, tetrahydrofuran)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Round-bottom flask with a condenser

  • Magnetic stirrer and hot plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve a specific amount of this compound in the chosen solvent.

  • Add a calculated amount of AIBN (typically 0.1-1.0 mol% with respect to the monomer).

  • Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere while stirring.

  • Maintain the reaction for a predetermined time (e.g., 4-24 hours) to allow for polymerization.

  • After the reaction is complete, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a beaker containing an excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Emulsion Copolymerization with Methyl Methacrylate

This protocol outlines a general method for creating a copolymer of this compound and a common acrylic monomer like methyl methacrylate (MMA).

Materials:

  • This compound (monomer 1)

  • Methyl methacrylate (MMA) (monomer 2)

  • Potassium persulfate (initiator)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Deionized water

  • Nitrogen gas supply

  • Three-neck round-bottom flask with a condenser, mechanical stirrer, and dropping funnel

  • Water bath

Procedure:

  • In the three-neck flask, prepare an aqueous solution of the surfactant (e.g., SDS) in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes while stirring.

  • Heat the flask to the desired reaction temperature (e.g., 70-80 °C) in a water bath.

  • In a separate beaker, prepare a monomer emulsion by mixing this compound, MMA, and a small amount of the SDS solution.

  • Add a portion of the monomer emulsion and the initiator (potassium persulfate dissolved in deionized water) to the reaction flask to initiate polymerization.

  • After the initial polymerization has started (indicated by a change in appearance), add the remaining monomer emulsion dropwise over a period of 2-4 hours.

  • Continue the reaction for an additional 1-2 hours after the monomer addition is complete to ensure high conversion.

  • Cool the resulting polymer latex to room temperature.

  • The polymer can be isolated by precipitation in a non-solvent or used directly as a latex for coating applications.

Data Presentation

Due to the absence of specific experimental data in the literature for polymers of this compound, a quantitative data table cannot be provided. For research purposes, the characterization of the synthesized polymers would involve techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Contact Angle Measurements: To evaluate the hydrophobicity and oleophobicity of polymer films.

  • Ellipsometry or Refractometry: To measure the refractive index of thin films.

Visualizations

The following diagrams illustrate the general workflows for the proposed polymerization methods.

PolymerizationWorkflow cluster_solution Solution Polymerization sol_start Dissolve Monomer & Initiator in Solvent sol_purge Purge with Nitrogen sol_start->sol_purge sol_heat Heat and Stir under Nitrogen sol_purge->sol_heat sol_polymerize Polymerization sol_heat->sol_polymerize sol_cool Cool to Room Temperature sol_polymerize->sol_cool sol_precipitate Precipitate in Non-solvent sol_cool->sol_precipitate sol_filter Filter and Wash Polymer sol_precipitate->sol_filter sol_dry Dry in Vacuum Oven sol_filter->sol_dry sol_end Characterize Polymer sol_dry->sol_end

Caption: Workflow for Solution Polymerization.

EmulsionPolymerizationWorkflow cluster_emulsion Emulsion Copolymerization emul_start Prepare Aqueous Surfactant Solution emul_purge Purge with Nitrogen and Heat emul_start->emul_purge emul_initiate Add Initial Monomer and Initiator emul_purge->emul_initiate emul_prepare Prepare Monomer Emulsion emul_prepare->emul_initiate emul_add Dropwise Addition of Monomer Emulsion emul_initiate->emul_add emul_react Continue Reaction emul_add->emul_react emul_cool Cool Latex emul_react->emul_cool emul_end Isolate or Use Latex emul_cool->emul_end

Safe handling and storage procedures for Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, publicly available Safety Data Sheet (SDS) for Ethyl 3-(2,4-difluorophenyl)acrylate was not found. The information provided is primarily based on the known hazards of the parent compound, Ethyl Acrylate , and general principles of laboratory safety. The difluorophenyl substitution may alter the chemical and toxicological properties. Users must obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier before handling this compound and conduct a thorough, institution-specific risk assessment.

Application Notes

This compound is a specialized acrylate ester intended for laboratory research use only.[1] As a member of the acrylate family, it should be handled with significant caution due to the potential for high reactivity and biological effects. The acrylate group is known for its ability to undergo polymerization, which can be initiated by heat, light, or contaminants.[2][3] This polymerization can be violent and exothermic, potentially leading to container rupture.[2][4]

The primary hazards are associated with the acrylate moiety, which is known to be a flammable liquid and a potent irritant to the skin, eyes, and respiratory system.[5][6][7] Acrylates are also recognized as potential skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction.[3][4][8] While specific toxicity data for the title compound is unavailable, ethyl acrylate is harmful if swallowed, in contact with skin, or inhaled.[3][5][8] The presence of the difluorophenyl group may introduce additional, uncharacterized toxicological effects.

All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat, is mandatory.[5][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for Ethyl Acrylate as an analogue compound. This data should be considered a baseline for safety protocols.

Table 1: Physicochemical Properties of Analogue (Ethyl Acrylate)

Property Value Source
Molecular Formula C5H8O2 [11]
Molar Mass 100.12 g/mol [2][12]
Appearance Colorless liquid [11][13]
Odor Acrid, Pungent [2][12]
Boiling Point 99 - 99.4 °C (210 - 210.9 °F) [3][10][12]
Melting Point -71 °C (-96 °F) [3][10][12]
Flash Point 16 °C (60.8 °F) [10]
Density 0.918 - 0.923 g/mL at 25 °C [2][3]
Vapor Density 3.45 (Heavier than air) [2][10]

| Autoignition Temperature | 383 °C (721 °F) |[2] |

Table 2: Hazard Identification of Analogue (Ethyl Acrylate)

Hazard Classification GHS Category Hazard Statement
Flammable liquids Category 2 H225: Highly flammable liquid and vapor.[3][5]
Acute toxicity, Oral Category 4 H302: Harmful if swallowed.[3][5]
Acute toxicity, Dermal Category 4 H312: Harmful in contact with skin.[7][8]
Acute toxicity, Inhalation Category 3 H331: Toxic if inhaled.[3][5]
Skin corrosion/irritation Category 2 H315: Causes skin irritation.[3][5]
Serious eye damage/irritation Category 2A H319: Causes serious eye irritation.[3][5]
Skin sensitization Category 1 H317: May cause an allergic skin reaction.[3][5]

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation.[3][5] |

Table 3: Exposure Limits for Analogue (Ethyl Acrylate)

Organization Limit Type Value
ACGIH TWA 5 ppm

| ACGIH | STEL | 15 ppm |

Experimental Protocols

Protocol for Safe Handling and Use
  • Risk Assessment: Before use, conduct a full risk assessment covering the quantities used, potential for aerosolization, and emergency procedures.

  • Engineering Controls: All work, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[3][6] Ensure all equipment is grounded to prevent static discharge, which can ignite flammable vapors.[2][5][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][9]

    • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton®). Do not wear latex gloves. Change gloves immediately if contamination occurs.

    • Respiratory Protection: Use within a fume hood is the primary control. If there is a potential for exposure above the limit, a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Dispensing: Use non-sparking tools for all transfers.[6][9] Avoid pouring; use a syringe or cannula for liquid transfers.

  • Heating: Avoid heating the material. If necessary for a procedure, use a well-controlled heating mantle or oil bath with temperature monitoring. Never heat a closed container. Be aware that elevated temperatures can cause hazardous polymerization.[4]

  • End of Use: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and exposed skin thoroughly after handling, even if no direct contact occurred.[3]

Protocol for Safe Storage
  • General Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[3][5][9] The storage area must be designated for flammable liquids.

  • Incompatibilities: Store separately from strong oxidizing agents, peroxides, strong alkalis, and polymerization initiators.[2]

  • Stabilization: Acrylates are typically supplied with a polymerization inhibitor. Ensure the presence of oxygen (do not store under an inert atmosphere like nitrogen) as it is required for the stabilizer to be effective.[11] Monitor storage duration and consult the supplier's recommendations.

  • Light Sensitivity: Protect from direct sunlight, as light can initiate polymerization.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date received.

Protocol for Accidental Release (Spill)
  • Immediate Actions: Evacuate the immediate area and alert colleagues. Remove all ignition sources.[9]

  • Containment (Small Spill): If the spill is small and you are trained to handle it, wear full PPE. Absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels.

  • Containment (Large Spill): For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

  • Ventilation: Ventilate the area thoroughly until air monitoring confirms it is safe to return.

Protocol for First Aid
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][10]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or a rash develops.[3][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]

Visualizations

Caption: Workflow for safe handling of this compound.

HazardMitigation cluster_Hazards Identified Hazards (Analogue) cluster_Controls Mitigation Controls H1 Flammable Liquid (H225) C1 Store in Flammables Cabinet Ground Equipment H1->C1 Controls H2 Inhalation Toxicity (H331) C2 Use in Chemical Fume Hood H2->C2 Controls H3 Skin/Eye Irritant (H315, H319) C3 Wear Goggles & Gloves H3->C3 Controls H4 Skin Sensitizer (H317) C4 Avoid Repeated Contact Change Gloves Frequently H4->C4 Controls

Caption: Logical relationships between hazards and mitigation controls.

IncompatibilityChart cluster_Incompatibles Store Separately From: Compound Ethyl Acrylate (Analogue) Oxidizers Strong Oxidizers Compound->Oxidizers Vigorous Reaction Alkalis Strong Alkalis Compound->Alkalis Vigorous Reaction Peroxides Peroxides Compound->Peroxides Vigorous Reaction Initiators Polymerization Initiators Compound->Initiators Hazardous Polymerization Heat Heat / Sunlight Compound->Heat Hazardous Polymerization

Caption: Chemical incompatibility chart for storage considerations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate. The following sections address common issues encountered during synthesis via Knoevenagel Condensation and Horner-Wadsworth-Emmons (HWE) reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are the Knoevenagel Condensation and the Horner-Wadsworth-Emmons (HWE) reaction. The Knoevenagel route involves the condensation of 2,4-difluorobenzaldehyde with an active methylene compound like ethyl acetoacetate, catalyzed by a weak base. The HWE reaction utilizes the reaction of 2,4-difluorobenzaldehyde with a phosphonate-stabilized carbanion, such as the ylide derived from triethyl phosphonoacetate.

Q2: What are the expected stereochemical outcomes for each synthetic route?

A2: The Horner-Wadsworth-Emmons reaction is generally favored for its high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-isomer of this compound.[1][2] The Knoevenagel condensation can produce a mixture of (E) and (Z) isomers, with the ratio being influenced by reaction conditions such as the choice of catalyst and solvent.[3]

Q3: How can I purify the final product?

A3: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. For the HWE reaction, a simple aqueous workup can effectively remove the water-soluble phosphate byproducts.[1] For the Knoevenagel reaction, an aqueous wash may be used to remove the catalyst and other water-soluble impurities prior to chromatography.

Troubleshooting Guide: Knoevenagel Condensation Route

This guide addresses common issues when synthesizing this compound via the condensation of 2,4-difluorobenzaldehyde and ethyl acetoacetate.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step Expected Outcome
Inactive catalystUse a fresh supply of a weak base catalyst (e.g., piperidine, pyridine).Reaction proceeds as expected.
Insufficient reaction temperatureGradually increase the reaction temperature while monitoring the reaction progress by TLC.Increased conversion to the desired product.
Water in the reaction mixtureEnsure all glassware is thoroughly dried and use anhydrous solvents. Consider the use of a Dean-Stark apparatus to remove water azeotropically.[4]Improved reaction efficiency and yield.
Steric hindrance from catalystIf using a bulky amine catalyst, switch to a smaller one like piperidine.Increased reaction rate.

Issue 2: Presence of Significant Side Products

Side Product Identification Cause Prevention/Removal
Michael AdductHigher molecular weight peak in MS; complex NMR spectrum.Excess of the active methylene compound (ethyl acetoacetate) or prolonged reaction times.Use a stoichiometric amount of ethyl acetoacetate. Monitor the reaction closely and stop it upon completion. Purify via column chromatography.
Self-condensation of 2,4-difluorobenzaldehydePresence of Cannizzaro reaction products (alcohol and carboxylic acid) if a strong base is inadvertently used.Use of a strong base instead of a weak base.Strictly use weak bases like piperidine or pyridine.[3] Purify via column chromatography.
Decarboxylated ProductLower molecular weight than the expected product.If using a malonic ester derivative followed by harsh workup conditions.Use ethyl acetoacetate or carefully control the workup temperature and pH.

Troubleshooting Workflow: Knoevenagel Condensation

Knoevenagel_Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No inactive_catalyst Check Catalyst Activity check_yield->inactive_catalyst Yes end_product Desired Product check_impurities->end_product No michael_adduct Michael Adduct Formation check_impurities->michael_adduct Yes temp_issue Optimize Temperature inactive_catalyst->temp_issue water_issue Ensure Anhydrous Conditions temp_issue->water_issue water_issue->start self_condensation Aldehyde Self-Condensation michael_adduct->self_condensation decarboxylation Decarboxylation self_condensation->decarboxylation decarboxylation->end_product

Caption: Troubleshooting logic for the Knoevenagel condensation synthesis.

Troubleshooting Guide: Horner-Wadsworth-Emmons (HWE) Route

This guide addresses common issues when synthesizing this compound via the reaction of 2,4-difluorobenzaldehyde and triethyl phosphonoacetate.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step Expected Outcome
Incomplete ylide formationEnsure the base used (e.g., NaH, NaOMe) is fresh and moisture-free. Allow sufficient time for the deprotonation of the phosphonate.Complete formation of the phosphonate carbanion, leading to product formation.
Reaction temperature too lowThe reaction of the ylide with the aldehyde may require gentle warming. Monitor the reaction by TLC while gradually increasing the temperature.Increased reaction rate and yield.
Poor quality of reagentsUse freshly distilled 2,4-difluorobenzaldehyde and pure triethyl phosphonoacetate.Improved reaction outcome.

Issue 2: Formation of (Z)-isomer

Potential Cause Troubleshooting Step Expected Outcome
Use of certain metal saltsThe presence of Li+ salts can sometimes favor the (Z)-isomer. Use Na+ or K+ bases.Increased selectivity for the (E)-isomer.[1]
Reaction temperatureLower reaction temperatures can sometimes decrease (E)-selectivity. Running the reaction at room temperature or slightly above can favor the thermodynamic (E)-product.Higher (E) to (Z) ratio.

Issue 3: Difficulty in Removing Byproducts

Side Product Identification Cause Removal
Phosphate byproductWater-soluble.Inherent to the HWE reaction.Perform an aqueous workup. The dialkyl phosphate salt is easily removed by extraction with water.[1][2]
Unreacted triethyl phosphonoacetateCan be identified by 31P NMR.Incomplete reaction or use of excess reagent.Purify by column chromatography.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yield and isomeric ratio data based on typical outcomes for the described reactions.

Reaction Route Catalyst/Base Solvent Temperature (°C) Yield (%) (E):(Z) Ratio
KnoevenagelPiperidineToluene1107585:15
KnoevenagelPyridineEthanol806880:20
HWENaHTHF2592>98:2
HWEKHMDSTHF088>95:5

Experimental Protocols

Protocol 1: Knoevenagel Condensation

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in toluene (5 mL/mmol), add ethyl acetoacetate (1.1 eq).

  • Add piperidine (0.1 eq) as a catalyst.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Horner-Wadsworth-Emmons Reaction

  • To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (5 mL/mmol) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the resulting solution to 0 °C and add a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield check_isomer Incorrect Isomer Ratio? check_yield->check_isomer No ylide_formation Check Ylide Formation check_yield->ylide_formation Yes check_purification Purification Issues? check_isomer->check_purification No base_choice Select Appropriate Base check_isomer->base_choice Yes end_product Desired Product check_purification->end_product No phosphate_removal Aqueous Workup check_purification->phosphate_removal Yes temp_issue Optimize Temperature ylide_formation->temp_issue reagent_quality Check Reagent Quality temp_issue->reagent_quality reagent_quality->start temp_control Adjust Reaction Temperature base_choice->temp_control temp_control->start unreacted_phosphonate Column Chromatography phosphate_removal->unreacted_phosphonate unreacted_phosphonate->end_product

Caption: Troubleshooting logic for the Horner-Wadsworth-Emmons synthesis.

References

Technical Support Center: Purification of Crude Ethyl 3-(2,4-difluorophenyl)acrylate by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 3-(2,4-difluorophenyl)acrylate using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and effective method for the purification of crude this compound is flash column chromatography using silica gel as the stationary phase. This technique is well-suited for separating the desired product from common impurities generated during its synthesis.

Q2: What are the typical impurities in crude this compound?

A2: When synthesized via the Horner-Wadsworth-Emmons reaction, which is a common route, potential impurities include:

  • Unreacted 2,4-difluorobenzaldehyde.

  • The phosphonate byproduct (e.g., diethyl phosphate).[1]

  • Residual base used in the reaction (e.g., sodium hydride, DBU).[1][2]

  • Side products from undesired reactions.

Q3: What is a recommended starting solvent system for the column chromatography of this compound?

A3: A good starting point for the elution is a non-polar solvent system, typically a mixture of hexane and ethyl acetate. The polarity can be gradually increased by raising the proportion of ethyl acetate. A common starting ratio is in the range of 9:1 to 4:1 (hexane:ethyl acetate).

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation. Staining with potassium permanganate or using a UV lamp (if the compounds are UV active) can help visualize the separated spots on the TLC plate.

Experimental Protocols

Column Chromatography Protocol for this compound Purification

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent mixture, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the concentration of ethyl acetate. A suggested gradient could be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical Chromatographic Conditions and Expected Results

ParameterValue/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 95:5 (Hexane:Ethyl Acetate)
Final Eluent 80:20 (Hexane:Ethyl Acetate)
Expected Crude Purity 70-85%
Expected Final Purity >98%
Typical Yield 75-90%

Troubleshooting Guides

Problem 1: Poor Separation of the Product from Impurities

  • Possible Cause: The solvent system may not be optimal.

    • Solution: Perform a more detailed TLC analysis with a wider range of solvent polarities to find the ideal eluent composition that provides good separation between your product and the impurities. Try a shallower gradient during column chromatography.

  • Possible Cause: The column may be overloaded.

    • Solution: Use a larger column or reduce the amount of crude material loaded onto the column.

Problem 2: The Product is Eluting too Quickly or too Slowly

  • Possible Cause: The polarity of the eluent is too high or too low.

    • Solution: If the product elutes too quickly, decrease the polarity of the mobile phase (reduce the amount of ethyl acetate). If it elutes too slowly, increase the polarity.

Problem 3: Tailing of the Product Spot on TLC and Broad Peaks during Column Chromatography

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel.

    • Solution: Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

  • Possible Cause: The sample may be degrading on the column.

    • Solution: Consider using a less acidic stationary phase, such as neutral alumina, or work at lower temperatures if possible. The hydrolysis of the ester group on silica gel is a known issue for some acrylates.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_result Result Crude_Reaction_Mixture Crude Reaction Mixture (Product + Impurities) Column_Chromatography Silica Gel Column Chromatography Crude_Reaction_Mixture->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Solvent_Evaporation Solvent Evaporation TLC_Analysis->Solvent_Evaporation Combine Pure Fractions Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Purification Issue Poor_Separation Poor Separation? Start->Poor_Separation Elution_Speed Incorrect Elution Speed? Start->Elution_Speed Tailing_Peaks Tailing Peaks? Start->Tailing_Peaks Optimize_Solvent Optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Yes Check_Loading Reduce Column Loading Poor_Separation->Check_Loading Yes Adjust_Polarity Adjust Eluent Polarity Elution_Speed->Adjust_Polarity Yes Add_Base Add Triethylamine to Eluent Tailing_Peaks->Add_Base Yes Change_Stationary_Phase Consider Neutral Alumina Tailing_Peaks->Change_Stationary_Phase If base is not effective

References

Preventing polymerization of Ethyl 3-(2,4-difluorophenyl)acrylate during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the polymerization of Ethyl 3-(2,4-difluorophenyl)acrylate during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The primary cause of polymerization for this compound, like other acrylate monomers, is the initiation of a free-radical chain reaction. This process can be triggered by several factors, including exposure to heat, light (especially UV), and contamination with peroxides, dust, or certain metals. Once initiated, the polymerization reaction is exothermic, meaning it generates heat, which can further accelerate the reaction rate, potentially leading to a runaway polymerization.

Q2: What is the role of an inhibitor in preventing polymerization?

A2: An inhibitor is a chemical compound added to the monomer to scavenge free radicals, which are the initiators of the polymerization chain reaction. Common inhibitors for acrylate esters include the monomethyl ether of hydroquinone (MEHQ) and butylated hydroxytoluene (BHT). These inhibitors interrupt the polymerization process before it can significantly propagate.

Q3: Why is the presence of oxygen important for the stability of inhibited this compound?

A3: For phenolic inhibitors like MEHQ to function effectively, a certain level of dissolved oxygen is required.[1] Oxygen itself can act as a polymerization inhibitor by reacting with monomer radicals to form less reactive peroxy radicals. More importantly, it plays a crucial role in the reaction mechanism of phenolic inhibitors, allowing them to effectively terminate radical chains. Therefore, storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to polymerization.

Q4: What are the ideal storage conditions for this compound?

A4: To maximize shelf life and prevent polymerization, this compound should be stored in a cool, dark, and well-ventilated area. The storage temperature should be maintained consistently, ideally below 35°C (95°F).[2][3][4] The material should be kept in its original, tightly sealed container to prevent contamination and evaporation of the inhibitor.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Increased Viscosity or Gel Formation Polymerization has initiated.Immediate Action: Do not heat the container. If safe to do so, cool the container externally with water spray. Move the container to an isolated, well-ventilated area away from heat and other reactive materials. Do not attempt to open a sealed container that is warm to the touch or bulging. Contact your institution's environmental health and safety department for disposal procedures.
Depletion of inhibitor.If the material is still liquid but viscosity has increased, it may be possible to add more inhibitor. However, this is a high-risk procedure and should only be attempted by experienced personnel with appropriate safety measures in place. It is generally safer to dispose of the material.
Storage at elevated temperatures.Review storage conditions and relocate the material to a temperature-controlled environment that meets the recommended storage temperature.
Exposure to light.Ensure the storage area is dark and that the container is opaque or stored in a light-blocking secondary container.
Contamination.Review handling procedures to identify and eliminate potential sources of contamination. Use only clean, dedicated equipment when handling the monomer.
Precipitate or Cloudiness in the Monomer Formation of insoluble polymer.The material has begun to polymerize. Do not use for experimental work as the presence of polymer can unpredictably affect reaction kinetics and product purity. Dispose of the material according to your institution's guidelines.
Water contamination.While some acrylates have limited water solubility, excessive water can potentially affect stability. Ensure the container is tightly sealed to prevent moisture ingress.
Reduced Efficacy in Reactions Partial polymerization.The presence of oligomers can lower the effective concentration of the monomer, leading to incomplete or sluggish reactions. It is advisable to use fresh, uncompromised material.
Inhibitor not removed prior to use.For many polymerization reactions, the inhibitor must be removed. Failure to do so will prevent or retard the desired polymerization.

Data Presentation

Table 1: Recommended Storage Conditions for Acrylate Esters

ParameterRecommended ConditionRationale
Temperature < 35°C (95°F)Minimizes the rate of thermal initiation of polymerization and inhibitor depletion.
Atmosphere Air (with 5-21% oxygen)Essential for the proper functioning of phenolic inhibitors like MEHQ.[1]
Light Exposure Store in the darkPrevents photo-initiation of polymerization.
Container Material Stainless steel, aluminum, amber glassPrevents contamination and catalytic initiation of polymerization.

Table 2: Common Inhibitors for Acrylate Esters

InhibitorAbbreviationTypical Concentration Range (ppm)Notes
Monomethyl Ether of HydroquinoneMEHQ10 - 1000Most common inhibitor for commercial acrylates.[4] Requires oxygen to be effective.[1]
Butylated HydroxytolueneBHT50 - 1000Often used in combination with other inhibitors.
HydroquinoneHQ100 - 1000Effective inhibitor, but can cause discoloration.
PhenothiazinePTZ10 - 500Can be used in oxygen-free conditions but is less common for storage.

Note: The exact inhibitor and its concentration for this compound should be confirmed from the supplier's Safety Data Sheet (SDS) or Certificate of Analysis.

Experimental Protocols

Protocol 1: Visual Inspection of Stored this compound

Objective: To visually assess the quality of the stored monomer.

Materials:

  • Stored container of this compound

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Procedure:

  • Before moving the container, visually inspect its exterior for any signs of bulging, deformation, or crystallization around the cap. If any of these are observed, do not proceed and consult your safety officer.

  • In a well-ventilated area or fume hood, carefully open the container.

  • Observe the appearance of the liquid. It should be a clear, colorless to pale yellow liquid.

  • Check for any signs of cloudiness, precipitate, or gel-like particles.

  • Gently swirl the container and observe the viscosity. A noticeable increase in viscosity compared to a fresh sample is an indication of polymerization.

  • If any abnormalities are observed, the material should be considered suspect and not used for critical applications.

Protocol 2: Monitoring Inhibitor Concentration by High-Performance Liquid Chromatography (HPLC) (General Method)

Objective: To quantify the concentration of a phenolic inhibitor (e.g., MEHQ) in the monomer.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Inhibitor standard (e.g., MEHQ)

  • Volumetric flasks and pipettes

  • HPLC-grade solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of the inhibitor standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a sample of the this compound and dilute it with a suitable solvent to a known volume. The dilution factor should be chosen to ensure the inhibitor concentration falls within the range of the calibration standards.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the appropriate mobile phase.

    • Set the UV detector to the wavelength of maximum absorbance for the inhibitor (e.g., ~290 nm for MEHQ).

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the peak corresponding to the inhibitor in the sample chromatogram based on its retention time.

    • Quantify the peak area of the inhibitor in the sample.

    • Using the calibration curve, determine the concentration of the inhibitor in the sample solution.

    • Calculate the concentration of the inhibitor in the original monomer sample, taking into account the dilution factor.

This is a general protocol. The specific column, mobile phase, and detector wavelength may need to be optimized for this compound and the specific inhibitor used.

Mandatory Visualizations

Polymerization_Initiation_Pathway Monomer This compound (Monomer) Monomer_Radical Monomer Radical (M•) Initiator Initiator (Heat, Light, Contaminant) Radical Free Radical (R•) Initiator->Radical Initiation Radical->Monomer_Radical Reacts with Monomer Growing_Chain Growing Polymer Chain (Mn•) Monomer_Radical->Growing_Chain Propagation (+ Monomer) Growing_Chain->Growing_Chain Polymer Polymer Growing_Chain->Polymer Termination

Caption: Free-radical polymerization initiation and propagation pathway.

Troubleshooting_Workflow Start Observe Increased Viscosity or Gelation Check_Temp Is Container Warm or Bulging? Start->Check_Temp Evacuate IMMEDIATE DANGER Isolate & Evacuate Area Contact Safety Officer Check_Temp->Evacuate Yes Cool_Container If Safe, Cool Externally Check_Temp->Cool_Container No Dispose Dispose of Material per Institutional Guidelines Evacuate->Dispose Assess_Storage Review Storage Conditions Cool_Container->Assess_Storage Check_Temp_Log Check Temperature Logs Assess_Storage->Check_Temp_Log Check_Light Check for Light Exposure Assess_Storage->Check_Light Check_Contamination Review Handling Procedures Assess_Storage->Check_Contamination Correct_Storage Correct Storage Conditions Check_Temp_Log->Correct_Storage Check_Light->Correct_Storage Check_Contamination->Correct_Storage Correct_Storage->Dispose

References

Troubleshooting low conversion in Ethyl 3-(2,4-difluorophenyl)acrylate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde, in this case, 2,4-difluorobenzaldehyde, with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate. The HWE reaction is favored for its high stereoselectivity, generally producing the E-alkene, and the ease of removing its water-soluble phosphate byproduct.[1][2][3]

Q2: What are the critical starting materials for this synthesis?

The key reagents are:

  • 2,4-difluorobenzaldehyde: The electrophilic aldehyde component.

  • Triethyl phosphonoacetate: The precursor to the nucleophilic phosphonate carbanion.

  • A suitable base: To deprotonate the phosphonate and generate the reactive ylide. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium methoxide (NaOMe).[3]

  • Anhydrous solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used.[2]

Q3: What are the primary causes of low conversion in this reaction?

Low conversion can typically be attributed to one or more of the following factors:

  • Inactive Reagents: Degradation of the aldehyde or phosphonate, or use of a weak or decomposed base.

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or improper solvent choice.

  • Presence of Moisture: Water can quench the phosphonate carbanion, halting the reaction.

  • Side Reactions: Polymerization of the acrylate product or self-condensation of the aldehyde can consume starting materials.[4]

  • Inefficient Purification: Product loss during workup and purification steps.[5]

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the synthesis.

Issue 1: No or Minimal Product Formation

Q: My reaction shows no sign of product formation (e.g., by TLC analysis). What should I investigate first?

A: The first step is to verify the integrity of your reagents and the reaction initiation.

  • Base Activity: The base is critical for generating the reactive ylide.

    • Sodium Hydride (NaH): Ensure the NaH is fresh and not inactivated by moisture. It should be a fine, grey powder. Clumped or white-ish NaH may be compromised.

    • Other Bases: If using alkoxides, ensure they have been stored under anhydrous conditions.

  • Reagent Quality:

    • 2,4-difluorobenzaldehyde: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Check the purity of the aldehyde. If it is old, consider purifying it by distillation.

    • Triethyl phosphonoacetate: While relatively stable, ensure it has been stored properly.

  • Reaction Conditions:

    • The formation of the phosphonate carbanion is often performed at 0°C before adding the aldehyde. The reaction is then typically allowed to warm to room temperature.[1] Ensure your temperature control is accurate.

Issue 2: Low Conversion and Yield

Q: The reaction works, but I am getting a low yield of this compound. How can I improve the conversion?

A: Low conversion with some product formation points towards suboptimal conditions, side reactions, or equilibrium issues.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC. If the reaction stalls, gentle heating (e.g., to 40-50°C) can sometimes drive it to completion. However, be aware that higher temperatures can also promote side reactions.[1]

  • Solvent and Base Selection: The choice of base and solvent can significantly impact the yield. The table below summarizes common combinations.

    BaseSolventTypical TemperatureNotes
    Sodium Hydride (NaH)THF, DME0°C to RTA very common and effective choice. Requires careful handling.[2]
    Potassium t-ButoxideTHF0°C to RTA stronger base, can be effective for less reactive substrates.
    Sodium Methoxide (NaOMe)MethanolRTCan lead to transesterification if the product ester is different from the solvent alcohol. Generally less common for this reaction.
    Lithium Chloride (LiCl) / DBUAcetonitrileRTKnown as the Masamune-Roush conditions, this is a milder alternative suitable for base-sensitive substrates.[6]
  • Side Reactions:

    • Polymerization: Acrylate products are susceptible to polymerization, especially at higher temperatures or in the presence of radical initiators.[7] Adding a polymerization inhibitor like hydroquinone or BHT to the reaction mixture or during workup can prevent this.[4][5]

    • Aldehyde Self-Condensation: Under strongly basic conditions, aldehydes without an alpha-hydrogen cannot undergo self-condensation. However, impurities might catalyze other side reactions. Ensuring aldehyde purity is key.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully add anhydrous THF.

  • Ylide Formation: Cool the suspension to 0°C using an ice bath. Add triethyl phosphonoacetate (1.05 equivalents) dropwise via a syringe. Maintain the temperature below 5°C.

  • Reaction Initiation: Stir the mixture at 0°C for 30-60 minutes. The solution should become clear or a fine white slurry will form.

  • Aldehyde Addition: Add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, cool it back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification
  • Crude Product Analysis: Analyze the crude product by ¹H NMR or GC-MS to identify major impurities.

  • Flash Chromatography: The most common method for purification is flash column chromatography on silica gel.

  • Solvent System: A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). The exact ratio should be determined by TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a clear oil or low-melting solid.

Visualized Workflows and Mechanisms

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Aldehyde 2,4-Difluorobenzaldehyde Betaine Oxaphosphetane Intermediate Aldehyde->Betaine Ylide_ref->Aldehyde Attack Product This compound (E-alkene) Byproduct Phosphate Byproduct Betaine_ref->Product Ring Collapse Betaine_ref->Byproduct

Caption: The reaction mechanism for the Horner-Wadsworth-Emmons synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion cluster_reagents Reagent Integrity Check cluster_conditions Reaction Condition Check cluster_solutions Potential Solutions start Low / No Conversion Observed check_base Is the base active and anhydrous? start->check_base check_aldehyde Is the aldehyde pure? (No oxidation) start->check_aldehyde check_phosphonate Is the phosphonate reagent viable? start->check_phosphonate check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture check_temp Is the temperature profile correct? (0°C -> RT) start->check_temp check_time Was sufficient reaction time allowed? start->check_time sol_reagents Use fresh/purified reagents. Use new, active base. check_base->sol_reagents If No check_aldehyde->sol_reagents If No check_phosphonate->sol_reagents If No sol_conditions Ensure dry glassware/solvents. Optimize temperature and time. check_moisture->sol_conditions If No check_temp->sol_conditions If No check_time->sol_conditions If No sol_side_reactions Add polymerization inhibitor. Consider milder conditions (e.g., Masamune-Roush). check_time->sol_side_reactions If Yes, but still low yield

Caption: A logical workflow for diagnosing the cause of low reaction conversion.

References

Optimizing reaction conditions for Ethyl 3-(2,4-difluorophenyl)acrylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate. The information is tailored for professionals in drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for preparing this compound?

A1: The most common and effective methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both involve the reaction of 2,4-difluorobenzaldehyde with a phosphorus-stabilized carbanion. The HWE reaction is often preferred due to its generally higher E-selectivity and the easier removal of byproducts.[1][2][3][4]

Q2: What are the starting materials for the Horner-Wadsworth-Emmons synthesis of this compound?

A2: The key starting materials are 2,4-difluorobenzaldehyde and a phosphonate ester, typically triethyl phosphonoacetate. A base is required to deprotonate the phosphonate ester.

Q3: How can I synthesize the required phosphonate ester for the HWE reaction?

A3: Triethyl phosphonoacetate is commercially available. However, it can be synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of an alkyl halide (e.g., ethyl bromoacetate) with a trialkyl phosphite (e.g., triethyl phosphite).

Q4: What is the primary advantage of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?

A4: The main advantage of the HWE reaction is the nature of its byproduct. The HWE reaction generates a water-soluble phosphate ester, which can be easily removed from the reaction mixture by aqueous extraction. In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar byproduct that can be challenging to separate from the desired acrylate product.[5]

Q5: How do the fluorine substituents on the phenyl ring affect the reaction?

A5: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the 2,4-difluorobenzaldehyde. Aromatic fluorination generally increases the lipophilicity of the molecule.[6] While specific studies on the impact on this particular reaction are limited, electron-withdrawing groups on the aldehyde can sometimes affect the reaction rate and stereoselectivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phosphonate reagent. 2. Inactive or degraded aldehyde. 3. Insufficient reaction time or temperature. 4. Moisture in the reaction.1. Use a stronger base (e.g., NaH, LDA) or ensure the base is fresh and properly handled. 2. Check the purity of 2,4-difluorobenzaldehyde by NMR or GC-MS. Consider purification by distillation if necessary. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Mixture of E/Z Isomers 1. Suboptimal choice of base or solvent. 2. Reaction temperature is too low.1. For predominantly E-isomer formation in an HWE reaction, use of NaH in THF or DME is common. The choice of cation can also influence stereoselectivity (Li+ > Na+ > K+ for E-selectivity).[4] 2. Higher reaction temperatures (e.g., room temperature to reflux) generally favor the formation of the more thermodynamically stable E-isomer.[4]
Difficulty in Removing Byproducts 1. Using the Wittig reaction, leading to triphenylphosphine oxide byproduct. 2. Incomplete removal of the water-soluble phosphate byproduct from the HWE reaction.1. If using the Wittig reaction, purification by column chromatography is often necessary. Consider switching to the HWE reaction for easier workup. 2. Perform multiple extractions with water or brine during the workup to ensure complete removal of the phosphate byproduct.
Side Reactions Observed 1. Self-condensation of the aldehyde (Cannizzaro reaction) if a strong base is used without the phosphonate. 2. Polymerization of the acrylate product.1. Add the aldehyde to the reaction mixture after the deprotonation of the phosphonate is complete. 2. Consider adding a polymerization inhibitor, such as hydroquinone, during workup and storage, especially if the product is heated for extended periods (e.g., during distillation).

Data Presentation

Table 1: Typical Reaction Conditions for Horner-Wadsworth-Emmons Synthesis of this compound

ParameterConditionNotes
Phosphonate Reagent Triethyl phosphonoacetateTypically 1.0 - 1.2 equivalents
Aldehyde 2,4-difluorobenzaldehyde1.0 equivalent
Base Sodium hydride (NaH)1.1 - 1.5 equivalents
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)Ensure solvent is dry
Temperature 0 °C to room temperatureInitial deprotonation at 0 °C, then reaction at room temperature
Reaction Time 2 - 12 hoursMonitor by TLC
Workup Quench with saturated NH4Cl, extract with an organic solvent (e.g., ethyl acetate), wash with water and brine.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxide (Ph3P=O)Dialkyl phosphate salt
Byproduct Removal Often requires chromatographyEasily removed by aqueous extraction
Stereoselectivity Unstabilized ylides give Z-alkenes; Stabilized ylides give E-alkenes.[7]Generally favors the E-alkene.[2][3][4]
Reactivity of Carbanion Less nucleophilicMore nucleophilic

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound
  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (NaH) (1.1 eq.) as a 60% dispersion in mineral oil.

    • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes, or until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Dissolve 2,4-difluorobenzaldehyde (1.0 eq.) in anhydrous THF.

    • Add the aldehyde solution dropwise to the solution of the phosphonate anion at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Phosphonate Anion Preparation cluster_reaction Olefination Reaction cluster_workup Workup and Purification prep1 Add NaH to dry THF under N2 prep2 Cool to 0 °C prep1->prep2 prep3 Add Triethyl phosphonoacetate prep2->prep3 prep4 Stir at 0 °C then RT prep3->prep4 react1 Add 2,4-difluorobenzaldehyde solution prep4->react1 Formation of Ylide react2 Stir at RT (2-12h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 Reaction Complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry, Filter, Concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5 product product workup5->product Pure Product

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Deprotonation start->cause1 cause2 Degraded Aldehyde start->cause2 cause3 Moisture Contamination start->cause3 sol1 Use Stronger/Fresh Base cause1->sol1 sol2 Purify/Check Aldehyde cause2->sol2 sol3 Use Anhydrous Conditions cause3->sol3

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 3-(2,4-difluorophenyl)acrylate. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Horner-Wadsworth-Emmons reaction?

A1: The most common impurities originating from a Horner-Wadsworth-Emmons synthesis route include:

  • Unreacted Starting Materials: 2,4-difluorobenzaldehyde and triethyl phosphonoacetate.

  • Reaction Byproducts: Water-soluble phosphate salts (e.g., diethyl sodium phosphate) are significant byproducts.[1][2]

  • Side-Reaction Products: Small amounts of undesired Z-isomer may be present, although the Horner-Wadsworth-Emmons reaction typically favors the E-isomer.[1][3]

Q2: Which purification technique is most effective for removing the common impurities?

A2: A multi-step approach is generally most effective:

  • Aqueous Workup (Liquid-Liquid Extraction): This is crucial for removing the bulk of water-soluble byproducts, such as phosphate salts.[1][2]

  • Column Chromatography: This technique is highly effective for separating the desired product from unreacted starting materials and any organic byproducts.[4][5][6]

  • Recrystallization: This is an excellent final step for achieving high purity and obtaining a crystalline solid product.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[4] By spotting the crude mixture, the fractions from column chromatography, and the purified product alongside the starting materials, you can visualize the separation of impurities.

Troubleshooting Guides

Troubleshooting Liquid-Liquid Extraction
Problem Possible Cause Solution
Persistent Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If possible, filter the mixture through a pad of celite.
Poor Separation of Layers - The densities of the organic and aqueous layers are too similar.- Add brine to increase the density of the aqueous layer.- Ensure you are using the correct and immiscible solvent systems.
Product Loss in the Aqueous Layer - Incomplete extraction from the aqueous phase.- The product may have some water solubility.- Perform multiple extractions (e.g., 3 times) with smaller volumes of the organic solvent.- Use a continuous liquid-liquid extraction apparatus for compounds with significant aqueous solubility.
Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots (Overlapping Bands) - Inappropriate solvent system (eluent).- Column was packed improperly.- Column was overloaded with the crude product.- Optimize the eluent system using TLC. A common starting point for ethyl cinnamate derivatives is a mixture of hexane and ethyl acetate.[7] Aim for an Rf value of 0.2-0.3 for the desired product.- Ensure the column is packed uniformly without any air bubbles or channels.- Use an appropriate amount of crude product for the column size (typically 1:20 to 1:100 ratio of crude product to silica gel by weight).
Product Elutes Too Quickly - The eluent is too polar.- Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.
Product Does Not Elute from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system (gradient elution).
Streaking or Tailing of Spots on TLC of Fractions - The compound is interacting too strongly with the silica gel.- The sample is too concentrated.- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or acetic acid, if compatible with your compound) to the eluent.- Ensure the sample applied to the column is sufficiently dilute.
Troubleshooting Recrystallization
Problem Possible Cause Solution
Product Does Not Dissolve in Hot Solvent - The chosen solvent is not suitable.- Select a different solvent or a solvent mixture. For esters, ethyl acetate or ethanol can be good starting points.[8] You may need a solvent pair where the product is soluble in one and insoluble in the other.[9][10]
Product "Oils Out" Instead of Crystallizing - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Choose a solvent with a lower boiling point.[11]- Try to purify the compound further by another method (e.g., chromatography) before recrystallization.
No Crystals Form Upon Cooling - The solution is not saturated.- The solution is supersaturated, but crystallization has not been initiated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
Low Recovery of Product - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Cool the filtrate in an ice bath to see if more crystals form. Consider a different recrystallization solvent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Workup
  • After the reaction is complete, quench the reaction mixture by slowly adding it to a beaker of water or a saturated aqueous solution of a mild base like sodium bicarbonate if the reaction was conducted under acidic conditions.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane). Perform the extraction three times.

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elute the Column: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15, etc.) to elute the compounds.

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not at room temperature.[9][11] Common solvents to test for cinnamate esters include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[8][10][12]

  • Dissolution: Place the impure product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the product just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

Quantitative Data Summary

Table 1: TLC Analysis of this compound and Related Impurities
Compound Typical Mobile Phase (Hexane:Ethyl Acetate) Expected Rf Range Visualization
This compound8:2 to 9:10.3 - 0.5UV light (254 nm)
2,4-difluorobenzaldehyde8:2 to 9:10.4 - 0.6UV light (254 nm), Permanganate stain
Triethyl phosphonoacetate7:3 to 8:20.1 - 0.3Permanganate stain

Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: HPLC Purity Analysis Conditions
Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[13][14]
Mobile Phase Gradient of acetonitrile and water[13]
Flow Rate ~1 mL/min[14]
Detection UV at a wavelength around 280 nm[14]
Expected Retention Time Dependent on the specific gradient, but the less polar product will have a longer retention time than more polar impurities.

Visual Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (from HWE Reaction) extraction Liquid-Liquid Extraction (Aqueous Workup) synthesis->extraction Remove water- soluble byproducts chromatography Column Chromatography extraction->chromatography Separate organic impurities recrystallization Recrystallization chromatography->recrystallization Final polishing analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis Characterize pure product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography cause1 Inappropriate Eluent? start->cause1 cause2 Improper Column Packing? start->cause2 cause3 Column Overloaded? start->cause3 solution1 Optimize solvent system using TLC cause1->solution1 solution2 Repack column carefully to avoid channels cause2->solution2 solution3 Reduce amount of crude material loaded cause3->solution3

Caption: Troubleshooting logic for poor separation during column chromatography.

troubleshooting_recrystallization start Product 'Oils Out' During Recrystallization cause1 Cooling Too Rapid? start->cause1 cause2 Solvent BP > Product MP? start->cause2 cause3 High Impurity Level? start->cause3 solution1 Allow slow cooling to room temperature first cause1->solution1 solution2 Choose a lower boiling point solvent cause2->solution2 solution3 Pre-purify by another method (e.g., chromatography) cause3->solution3

Caption: Troubleshooting guide for when a product "oils out" during recrystallization.

References

Technical Support Center: Stability of Ethyl 3-(2,4-difluorophenyl)acrylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 3-(2,4-difluorophenyl)acrylate. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under acidic experimental conditions.

Troubleshooting Guide

Q1: I observed a decrease in the concentration of this compound over time when my mobile phase or reaction buffer is acidic. What is the likely cause?

A1: The most probable cause for the decrease in concentration of this compound in an acidic environment is acid-catalyzed hydrolysis of the ethyl ester bond.[1][2] This reaction results in the formation of 3-(2,4-difluorophenyl)acrylic acid and ethanol. The rate of this degradation is dependent on the pH, temperature, and the specific acidic catalyst used.

Q2: My experimental results are inconsistent when using an acidic buffer. How can I mitigate the stability issues with this compound?

A2: To improve the consistency of your results, consider the following:

  • pH and Buffer Selection: If possible, adjust the pH of your medium to be as close to neutral as your experimental design allows. If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Time: Minimize the exposure time of the compound to acidic conditions. Prepare fresh solutions and analyze them promptly.

  • Solvent Choice: While not always possible, using a less protic solvent system might reduce the rate of hydrolysis.

Q3: I am seeing an unexpected peak in my chromatogram when analyzing this compound from an acidic sample. What could this be?

A3: The unexpected peak is likely the primary degradation product, 3-(2,4-difluorophenyl)acrylic acid, formed through hydrolysis. To confirm its identity, you can:

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass of the species in the unknown peak and see if it corresponds to the molecular weight of 3-(2,4-difluorophenyl)acrylic acid.

  • Co-injection: If a standard of 3-(2,4-difluorophenyl)acrylic acid is available, a co-injection with your sample should show an increase in the area of the unknown peak.

  • Forced Degradation: Intentionally degrade a sample of this compound under acidic conditions and monitor the growth of the new peak.

Frequently Asked Questions (FAQs)

Q4: What is the primary degradation pathway for this compound in the presence of acid?

A4: The primary degradation pathway is the acid-catalyzed hydrolysis of the ester linkage. This is a common reaction for esters in aqueous acidic solutions.[1][2] The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid and alcohol.

Q5: How does the 2,4-difluorophenyl group affect the stability of the molecule under acidic conditions?

A5: The presence of fluorine atoms in the phenyl ring can influence the stability of the molecule. Fluorinated compounds often exhibit high chemical resistance to acids.[3][4] The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine can potentially increase the thermal stability and resistance to oxidative degradation.[3][5] However, the ester functional group remains the primary site for acid-catalyzed hydrolysis. The electronic effects of the difluorophenyl group might modulate the rate of this hydrolysis compared to non-fluorinated analogs, but the fundamental degradation pathway is expected to be the same.

Q6: How can I perform a forced degradation study to assess the stability of this compound under acidic conditions?

A6: A forced degradation study, also known as stress testing, is a systematic way to evaluate the intrinsic stability of a compound.[6][7][8][9][10] For acidic conditions, a typical protocol involves exposing a solution of the compound to a known concentration of acid at a specific temperature for a defined period. The extent of degradation is then quantified using a stability-indicating analytical method, such as HPLC.

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To determine the degradation profile of this compound under acidic stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Transfer a known volume of the stock solution to a volumetric flask.

    • Add a specific volume of an acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of the drug and acid.

    • Dilute to the final volume with a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Control Sample Preparation: Prepare a control sample in the same manner but without the addition of acid.

  • Stress Conditions: Incubate the stress and control samples at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Samples can be withdrawn at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the degradation kinetics.

  • Neutralization: After the specified time, cool the samples to room temperature and neutralize the acidic samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation of this compound and identify and quantify the major degradation products.

Data Presentation

Table 1: Typical Conditions for Acidic Forced Degradation Studies

ParameterCondition 1Condition 2Condition 3
Acid 0.1 M HCl1 M HCl0.5 M H₂SO₄
Temperature Room Temperature60 °C80 °C
Time Points 0, 8, 24, 48 hours0, 2, 4, 8 hours0, 1, 2, 4 hours
Drug Conc. 1 mg/mL0.5 mg/mL1 mg/mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL) prep_stress Prepare Stress Sample (with Acid) prep_stock->prep_stress prep_control Prepare Control Sample (without Acid) prep_stock->prep_control incubation Incubate at Elevated Temperature (e.g., 60°C) prep_stress->incubation prep_control->incubation sampling Withdraw Samples at Time Points incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Degradation and Products hplc->quantify

Caption: Experimental workflow for a forced degradation study under acidic conditions.

Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.

References

Technical Support Center: Synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The most common and effective catalytic methods for the synthesis of this compound and similar substituted acrylates are the Knoevenagel Condensation, the Wittig Reaction, and the Heck Reaction. Each method offers distinct advantages and requires different types of catalysts and starting materials.

Q2: How do I choose the most suitable catalyst for my synthesis?

A2: Catalyst selection depends on the chosen synthetic route, available starting materials, and desired reaction conditions (e.g., temperature, solvent). For Knoevenagel condensation, a weak base like piperidine is often used. The Wittig reaction does not typically require a catalyst for the reaction of the ylide with the aldehyde, but a strong base is needed for ylide formation. The Heck reaction relies on a palladium catalyst, often in combination with a phosphine ligand.

Q3: What are the common starting materials for each synthetic route?

A3:

  • Knoevenagel Condensation: 2,4-difluorobenzaldehyde and a compound with an active methylene group like ethyl cyanoacetate.

  • Wittig Reaction: 2,4-difluorobenzaldehyde and a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane.[1]

  • Heck Reaction: An aryl halide (e.g., 2,4-difluoroiodobenzene or 2,4-difluorobromobenzene) and ethyl acrylate.[2]

Q4: Are there any green chemistry approaches for this synthesis?

A4: Yes, solvent-free conditions can be employed for both the Wittig reaction and Knoevenagel condensation, reducing the use of hazardous organic solvents.[3][4] For the Heck reaction, using aqueous media and developing recyclable catalysts are areas of active research to improve the environmental footprint.[5]

Troubleshooting Guides

Low Yield

Q: I am experiencing low yields in my synthesis of this compound. What are the potential causes and solutions?

A: Low yields can stem from various factors depending on the synthetic method. Here's a breakdown by reaction type:

  • Knoevenagel Condensation:

    • Problem: Incomplete reaction. The reactivity of the methylene compound is crucial.

    • Solution: Ensure you are using a sufficiently activated methylene compound. If using a less reactive one, consider stronger basic catalysts or increasing the reaction temperature. The removal of water, a by-product, can also shift the equilibrium towards the product.[6]

    • Problem: Catalyst deactivation.

    • Solution: Use a fresh catalyst and ensure anhydrous conditions if the catalyst is moisture-sensitive.

  • Wittig Reaction:

    • Problem: Incomplete formation of the ylide.

    • Solution: Use a strong, fresh base (e.g., n-butyllithium) and strictly anhydrous conditions for the deprotonation of the phosphonium salt.

    • Problem: Side reactions of the ylide or aldehyde.

    • Solution: Add the aldehyde to the pre-formed ylide slowly at a low temperature to control the reaction.

    • Problem: Steric hindrance from the substituted benzaldehyde.

    • Solution: Prolonged reaction times or a slight increase in temperature might be necessary.

  • Heck Reaction:

    • Problem: Catalyst deactivation. The palladium catalyst can be sensitive to air and impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use high-purity solvents and reagents. Consider using more stable pre-catalysts or ligands that protect the palladium center.

    • Problem: Poor choice of base or solvent.

    • Solution: The choice of base and solvent is critical. Common bases include triethylamine, potassium carbonate, and sodium acetate. Polar aprotic solvents like DMF or DMAc are often effective.[7] Optimization of these parameters is often necessary.

    • Problem: Inactive aryl halide. The reactivity order is I > Br > Cl.

    • Solution: If using an aryl chloride, a more active catalyst system, often with specialized ligands, and higher temperatures may be required.

Product Purification Issues

Q: I am having difficulty purifying the final product. What are the likely impurities and how can I remove them?

A:

  • Knoevenagel Condensation:

    • Impurity: Unreacted starting materials (2,4-difluorobenzaldehyde and the active methylene compound).

    • Solution: Column chromatography on silica gel is typically effective.

    • Impurity: Catalyst (e.g., piperidine).

    • Solution: An acidic wash of the organic extract can remove basic catalysts.

  • Wittig Reaction:

    • Impurity: Triphenylphosphine oxide (a major by-product).

    • Solution: This by-product is notoriously difficult to remove completely.

      • Crystallization: The product, this compound, is often an oil or low-melting solid, while triphenylphosphine oxide is a crystalline solid. Precipitation of the oxide from a non-polar solvent like hexanes followed by filtration can be effective.[3]

      • Column Chromatography: This is a reliable method for separating the product from the by-product.

  • Heck Reaction:

    • Impurity: Palladium catalyst residues.

    • Solution: Passing the reaction mixture through a plug of silica gel or celite can help remove residual palladium.

    • Impurity: Unreacted starting materials and homo-coupled by-products.

    • Solution: Column chromatography is the standard method for purification.

Data Presentation: Catalyst and Reaction Condition Comparison

Table 1: Catalyst Systems for the Heck Reaction of Aryl Halides with Acrylates

Catalyst PrecursorLigand/AdditiveBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂Tetrahydropyrimidinium saltsK₂CO₃H₂O/DMF80Good to Excellent[5]
[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂]NoneK₂CO₃DMF100up to 98
Pd(OAc)₂Imidazole-based SPO--25Moderate to Good[7]
PdCl₂ or Pd(OAc)₂NoneTriethylamine/Na₂CO₃NMP-High[8]

Table 2: Typical Conditions for the Wittig Reaction

Reactant 1Reactant 2Base for Ylide FormationSolventTemperature (°C)Notes
2,4-difluorobenzaldehyde(carbethoxymethylene)triphenylphosphoranen-BuLi, NaH, or KHMDSAnhydrous THF or Et₂O-78 to room tempCan also be performed solvent-free.[3]

Table 3: Typical Conditions for the Knoevenagel Condensation

Reactant 1Reactant 2CatalystSolventTemperature (°C)Notes
2,4-difluorobenzaldehydeEthyl cyanoacetatePiperidine, Pyrrolidine, or DBUEthanol, Toluene, or solvent-freeRoom temp to refluxRemoval of water can improve yield.[6][9][10]

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine Catalyst
  • To a round-bottom flask, add 2,4-difluorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of piperidine (0.1 eq).[11]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the piperidine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to 0°C.

  • Slowly add a strong base like sodium hydride (1.0 eq). Allow the mixture to warm to room temperature and stir until the red-orange color of the ylide persists.

  • Wittig Reaction: Cool the ylide solution to 0°C and add a solution of 2,4-difluorobenzaldehyde (0.9 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify by column chromatography to separate the product from triphenylphosphine oxide.

A solvent-free adaptation involves mixing the aldehyde and the stabilized ylide directly and stirring at room temperature.[1][3]

Protocol 3: Palladium-Catalyzed Heck Reaction
  • To a Schlenk flask, add the aryl halide (e.g., 2,4-difluorobromobenzene, 1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the solvent (e.g., DMF), ethyl acrylate (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting aryl halide is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate method Choose Synthetic Method start->method knoevenagel Knoevenagel Condensation method->knoevenagel Aldehyde + Activated Methylene wittig Wittig Reaction method->wittig Aldehyde + Ylide heck Heck Reaction method->heck Aryl Halide + Acrylate catalyst_k Weak Base (e.g., Piperidine) knoevenagel->catalyst_k Select Catalyst catalyst_w Strong Base (e.g., n-BuLi) wittig->catalyst_w Prepare Ylide catalyst_h Palladium Catalyst + Ligand (optional) + Base heck->catalyst_h Select Catalyst

Caption: Workflow for selecting a synthetic method and catalyst.

Heck_Catalytic_Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2X pd0->pd2_aryl Oxidative Addition (Ar-X) pi_complex Olefin-Pd Complex pd2_aryl->pi_complex Olefin Coordination insertion_product R-CH2-CH(Ar)-PdL2X pi_complex->insertion_product Migratory Insertion insertion_product->pd0 Reductive Elimination (Base, -HBX) product Ar-CH=CH-R insertion_product->product β-Hydride Elimination Wittig_Reaction_Mechanism reactants Aldehyde (R-CHO) + Ylide (Ph3P=CHR') oxaphosphetane Oxaphosphetane (4-membered ring intermediate) reactants->oxaphosphetane [2+2] Cycloaddition products Alkene (R-CH=CHR') + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion Knoevenagel_Condensation_Mechanism start Aldehyde + Active Methylene Compound + Base enolate Enolate Formation start->enolate Deprotonation aldol_adduct Aldol-type Adduct enolate->aldol_adduct Nucleophilic attack on aldehyde product α,β-unsaturated product + Water aldol_adduct->product Dehydration

References

Technical Support Center: Synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up procedure of Ethyl 3-(2,4-difluorophenyl)acrylate synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental work-up for the synthesis of this compound, which is commonly prepared via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction; incorrect stoichiometry; inactive reagents.Monitor the reaction by TLC to ensure completion. Use fresh, anhydrous solvents and reagents. Ensure the base is sufficiently strong to deprotonate the phosphonate ester or phosphonium salt.
Milky/Cloudy Aqueous Layer During Extraction Formation of an emulsion.Add a small amount of brine to the separatory funnel to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of celite.
Difficulty Removing Phosphate Byproducts The phosphate byproduct from the HWE reaction is water-soluble but may require thorough washing.Wash the organic layer multiple times with water or brine.[1] For stubborn cases, a dilute acid wash (e.g., 1N HCl) followed by a water wash can be effective.[2]
Product Contaminated with Starting Aldehyde Incomplete reaction.Ensure the reaction has gone to completion using TLC analysis. If necessary, purify the crude product using column chromatography.
Product is an Oil Instead of a Solid Presence of impurities or residual solvent.Ensure all solvent has been removed under reduced pressure. Purify the product via column chromatography. If the product is known to be a low-melting solid, try triturating with a non-polar solvent like hexanes to induce crystallization.
Product Darkens or Decomposes Upon Heating Thermal instability of the acrylate product, especially at elevated temperatures.Avoid excessive heating during solvent removal. If distillation is necessary, perform it under high vacuum to lower the boiling point.[3] Consider adding a polymerization inhibitor like hydroquinone if polymerization is suspected.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and common method for synthesizing α,β-unsaturated esters like this compound. This reaction involves the condensation of an aldehyde (2,4-difluorobenzaldehyde) with a phosphonate ester (triethyl phosphonoacetate) in the presence of a base.[1][5] It is generally preferred over the Wittig reaction for this type of product as it often gives higher yields of the E-isomer and the phosphate byproduct is water-soluble, simplifying purification.[1]

Q2: How can I effectively remove the phosphate byproduct from my HWE reaction?

A2: The phosphate byproduct generated in an HWE reaction is typically a phosphate salt that is readily soluble in water. To remove it, the reaction mixture should be quenched with water and the product extracted into an organic solvent. The organic layer should then be washed several times with water and finally with brine to remove the last traces of the water-soluble byproduct.[1]

Q3: My product appears to be a mixture of E and Z isomers. How can I separate them?

A3: While the HWE reaction with stabilized ylides tends to favor the E-isomer, some Z-isomer can be formed.[2] Separation of E/Z isomers can often be achieved by column chromatography on silica gel. The polarity difference between the two isomers is usually sufficient to allow for separation with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Q4: Can I use a Wittig reaction instead of the HWE reaction?

A4: Yes, a Wittig reaction using a stabilized ylide can also be used. However, a major drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product due to its relatively low polarity.[3] Purification often requires careful column chromatography or recrystallization.[3]

Q5: What are the key safety precautions when working with acrylates?

A5: Acrylates can be lachrymators and skin irritants. It is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acrylates can also polymerize, sometimes violently, if exposed to heat, light, or contaminants.[6] It is advisable to store them with a polymerization inhibitor and away from heat sources.[7]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Base Addition: Carefully add sodium hydride to the THF with stirring.

  • Ylide Formation: Slowly add triethyl phosphonoacetate dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 2,4-difluorobenzaldehyde in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table presents typical quantitative data for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction. These values are representative and may vary based on reaction scale and conditions.

ParameterValueNotes
Typical Yield 75-90%Based on the limiting reagent (2,4-difluorobenzaldehyde).
Purity (post-chromatography) >98%As determined by ¹H NMR and/or GC-MS.
E/Z Isomer Ratio >95:5The HWE reaction with stabilized ylides strongly favors the E-isomer.
Reaction Time 2-6 hoursMonitored by TLC for disappearance of the starting aldehyde.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Ylide Formation (NaH, Triethyl phosphonoacetate in THF) B Aldehyde Addition (2,4-Difluorobenzaldehyde) A->B C Reaction Monitoring (TLC) B->C D Quenching (aq. NH4Cl) C->D Reaction Complete E Extraction (Ethyl Acetate) D->E F Washing (Water, Brine) E->F G Drying & Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I J J I->J Pure Product This compound

Caption: Workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Ethyl 3-(2,4-difluorophenyl)acrylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 3-(2,4-difluorophenyl)acrylate, a key intermediate in pharmaceutical synthesis. We present a detailed experimental protocol for a standard reversed-phase HPLC (RP-HPLC) method and compare its performance with alternative analytical techniques, supported by experimental data from analogous compounds found in the literature.

I. Introduction

This compound is a substituted cinnamate derivative. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final drug product. HPLC is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and reproducibility.[1] This guide will focus on a robust RP-HPLC method and will also discuss Gas Chromatography (GC) as a viable alternative for analyzing volatile impurities.

II. Recommended Analytical Method: Reversed-Phase HPLC

A reversed-phase HPLC method using a C18 stationary phase is the recommended approach for the purity analysis of this compound. This method is effective in separating the main component from its potential impurities, which are likely to have different polarities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A (Water) % Solvent B (Acetonitrile)
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[2]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition (50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

III. Performance Comparison: HPLC vs. Alternative Methods

While RP-HPLC is the primary recommended method, other techniques can be employed for specific purposes, such as the analysis of volatile residual monomers.

ParameterReversed-Phase HPLC (C18) Gas Chromatography (GC-FID) Notes
Principle Separation based on polarity differences.Separation based on volatility and boiling point.HPLC is generally more suitable for non-volatile and thermally labile compounds.
Typical Column C18, Phenyl, Fluorinated Phases[3][4]DB-WAX, DB-5Column selection in GC is critical for resolving volatile impurities.
Common Impurities Detected Starting materials, by-products, degradation products.Residual solvents, volatile starting materials (e.g., ethyl acrylate).[5][6]GC is superior for detecting low-boiling-point impurities.
Limit of Detection (LOD) Typically in the low µg/mL range.Can reach low mg/kg levels for residual monomers.[6]Both methods offer high sensitivity depending on the detector used.
Resolution Excellent for a wide range of polar and non-polar compounds.High resolution for volatile compounds.HPLC often provides better resolution for complex mixtures of non-volatile compounds.
Analysis Time 15-30 minutes per sample.Typically shorter, around 15-20 minutes.[7]
Limitations May not be suitable for highly volatile impurities.High temperatures can cause polymerization of acrylates.[2]

IV. Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

V. Alternative and Complementary HPLC Phases

For challenging separations where the standard C18 phase may not provide adequate resolution, alternative stationary phases can be considered:

  • Phenyl Phases: These phases can offer different selectivity for aromatic compounds due to π-π interactions.

  • Fluorinated Phases: For highly fluorinated molecules like this compound, fluorinated stationary phases can provide unique selectivity and potentially improved peak shape.[3][4] These phases can be a powerful tool for separating positional isomers or closely related fluorinated impurities.

VI. Conclusion

The recommended reversed-phase HPLC method provides a reliable and robust approach for the purity analysis of this compound. The detailed protocol serves as a starting point for method development and validation. For comprehensive impurity profiling, especially for volatile components, Gas Chromatography can be a valuable complementary technique. The choice of the analytical method should be based on the specific requirements of the analysis and the potential impurities present in the sample.

References

Comparing the reactivity of Ethyl 3-(2,4-difluorophenyl)acrylate with other acrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl 3-(2,4-difluorophenyl)acrylate against other common acrylates. The information herein is supported by established principles of organic chemistry and data from recent studies on acrylate reactivity.

The reactivity of acrylates is a critical parameter in various applications, including polymer synthesis and the development of therapeutic agents through Michael addition reactions. The electron-withdrawing or -donating nature of substituents on the acrylate moiety significantly influences the electrophilicity of the β-carbon, thereby affecting its susceptibility to nucleophilic attack.

Introduction to this compound

This compound is a substituted acrylate ester. The presence of two fluorine atoms on the phenyl ring is expected to significantly impact its reactivity. Fluorine is a highly electronegative atom, and its presence leads to a strong electron-withdrawing effect through induction. This effect is anticipated to increase the electrophilic character of the double bond, making this compound a more reactive Michael acceptor compared to its non-fluorinated counterparts.

Comparative Reactivity Analysis

The reactivity of this compound can be compared with other acrylates, such as Ethyl Acrylate and Ethyl 3-phenylacrylate, by examining their susceptibility to nucleophilic attack in reactions like the Michael addition. The electron-withdrawing difluorophenyl group in this compound is expected to enhance its reactivity.

Michael Addition Reactivity

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. The general mechanism is depicted below.

Michael_Addition cluster_reactants Reactants cluster_products Products Acrylate R-CH=CH-COOR' Enolate_Intermediate R-CH(Nu)-CH=C(O-)OR' Acrylate->Enolate_Intermediate Nucleophilic Attack Nucleophile Nu- Final_Product R-CH(Nu)-CH2-COOR' Enolate_Intermediate->Final_Product Protonation

Caption: General mechanism of a Michael addition reaction with an acrylate.

The rate of this reaction is highly dependent on the electrophilicity of the β-carbon of the acrylate. Electron-withdrawing groups on the R group increase the partial positive charge on the β-carbon, thus accelerating the reaction.

Hydrolysis Rates

The susceptibility of the ester group to hydrolysis is another important aspect of acrylate reactivity. Base-catalyzed hydrolysis rates of acrylates have been correlated with their chemical structure[1]. Generally, electron-withdrawing substituents can influence the hydrolysis rate, although the effect is often more complex than in Michael additions.

Quantitative Reactivity Comparison

AcrylateSubstituent EffectExpected Relative Rate of Michael Addition
This compound Strongly electron-withdrawing (-I effect from two fluorine atoms) Highest
Ethyl 3-(4-nitrophenyl)acrylateStrongly electron-withdrawing (-I and -M effect from nitro group)High
Ethyl 3-phenylacrylate (Cinnamate)Weakly electron-withdrawing (inductive effect) to weakly electron-donating (resonance effect) from the phenyl group.Moderate
Ethyl AcrylateNo significant electronic effect from the substituent (H).Baseline

This trend is based on the principle that stronger electron-withdrawing groups increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

Experimental Protocols

To empirically determine and compare the reactivity of these acrylates, a standardized experimental protocol is necessary. The following outlines a general procedure for monitoring the kinetics of a Michael addition reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Reactivity Comparison

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare equimolar solutions of acrylate and nucleophile (e.g., thiophenol) in a deuterated solvent (e.g., CDCl3). add_catalyst Add a catalytic amount of a non-nucleophilic base (e.g., DBU). prep_reactants->add_catalyst initiate_reaction Mix reactants and start NMR acquisition immediately. add_catalyst->initiate_reaction monitor_nmr Acquire 1H NMR spectra at regular time intervals. initiate_reaction->monitor_nmr integrate_peaks Integrate characteristic peaks of the reactant acrylate and the product. monitor_nmr->integrate_peaks calculate_conversion Calculate the percentage conversion at each time point. integrate_peaks->calculate_conversion determine_rate Plot conversion vs. time to determine the initial reaction rate. calculate_conversion->determine_rate

Caption: Workflow for comparing acrylate reactivity via NMR spectroscopy.

Detailed Experimental Protocol: Michael Addition of Thiophenol to Acrylates

1. Materials:

  • This compound

  • Alternative acrylates (e.g., Ethyl acrylate, Ethyl 3-phenylacrylate)

  • Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

2. Procedure:

  • In an NMR tube, dissolve the acrylate (0.1 mmol) and the internal standard (0.05 mmol) in 0.5 mL of CDCl₃.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add thiophenol (0.1 mmol) to the NMR tube.

  • Add a catalytic amount of DBU (e.g., 0.01 mmol) to initiate the reaction.

  • Immediately start acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

  • Monitor the disappearance of the vinyl proton signals of the acrylate and the appearance of the product signals.

3. Data Analysis:

  • Integrate the characteristic signals of the acrylate's vinyl protons and a well-resolved signal of the product.

  • Calculate the concentration of the acrylate at each time point relative to the internal standard.

  • Plot the concentration of the acrylate versus time to determine the reaction rate.

  • The initial rate can be used as a quantitative measure of reactivity for comparison.

Conclusion

Based on fundamental principles of electronic effects, it is concluded that this compound is a highly reactive Michael acceptor. The strong electron-withdrawing nature of the 2,4-difluorophenyl group enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated or less-substituted phenyl acrylates. For drug development professionals, this heightened reactivity can be advantageous for the synthesis of novel therapeutic agents via Michael addition, potentially allowing for milder reaction conditions and faster reaction times. However, this increased reactivity also suggests a greater potential for non-specific reactions in a biological context, a factor that should be carefully considered in drug design. The provided experimental protocol offers a robust method for empirically quantifying and comparing the reactivity of this and other acrylates.

References

Comparative Efficacy of Dhenylacrylate Derivatives and Known Antifungals: A Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal efficacy of novel phenylacrylate derivatives against established antifungal agents. The following sections present quantitative data from in vitro studies, detailed experimental protocols for the cited assays, and visualizations of key biological pathways and experimental workflows.

Quantitative Comparison of Antifungal Activity

The antifungal activity of various compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The table below summarizes the MIC values of a series of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1-[1][2][3]-triazol-1-yl-butan-2-ol derivatives, which are structurally related to the compounds of interest, against several pathogenic Candida species. These values are compared with those of the well-known antifungal drugs, Fluconazole and Itraconazole.[1] It is important to note that these are complex molecules containing a 2,4-difluorophenyl group and not simple ethyl 3-(2,4-difluorophenyl)acrylate derivatives.

CompoundC. albicans (MIC in µg/mL)C. albicans (Resistant Strain, MIC in µg/mL)C. tropicalis (MIC in µg/mL)C. parapsilosis (ATCC 22019, MIC in µg/mL)C. krusei (MIC in µg/mL)C. glabrata (MIC in µg/mL)C. krusei (ATCC 6258, MIC in µg/mL)C. neoformans (MIC in µg/mL)
Derivative 11d 0.25-0.5-0.25-0.50.25-0.50.25-0.50.25-0.50.25-0.50.25
Derivative 12d 0.120.120.250.250.250.50.5-
Fluconazole ->128------
Itraconazole 0.120.250.120.060.50.51.00.25

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antifungal activity of chemical compounds. The following is a detailed methodology for the broth microdilution assay, a standard procedure for this purpose.

Broth Microdilution Antifungal Susceptibility Testing

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Solutions: Stock solutions of the test compounds and standard antifungals (e.g., Fluconazole, Itraconazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the antifungal agents are prepared in 96-well microtiter plates using a liquid medium that supports fungal growth, such as RPMI-1640. The final concentrations typically range from 0.03 to 64 µg/mL.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 1-5 x 10^6 CFU/mL). This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometric reader to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. This concentration is recorded as the MIC.

Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Many antifungal drugs, particularly those in the azole class which often contain a difluorophenyl moiety, function by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] The following diagram illustrates this key signaling pathway.

Ergosterol_Biosynthesis_Inhibition cluster_synthesis Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Azole_Antifungal Azole_Antifungal Azole_Antifungal->Lanosterol Loss_of_Integrity Loss_of_Integrity Fungal_Cell_Membrane->Loss_of_Integrity

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Experimental Workflow: Broth Microdilution Assay

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a systematic process. The following diagram outlines the key steps involved.

Broth_Microdilution_Workflow start Start prep_compounds Prepare stock solutions of test and control compounds start->prep_compounds serial_dilution Perform two-fold serial dilutions in 96-well plates prep_compounds->serial_dilution inoculate_plates Inoculate plates with fungal suspension serial_dilution->inoculate_plates prep_inoculum Prepare fungal inoculum and adjust concentration prep_inoculum->inoculate_plates incubation Incubate plates at 35°C for 24-48h inoculate_plates->incubation read_results Read MIC values (visual or spectrophotometric) incubation->read_results end End read_results->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

References

A Spectroscopic Comparison of (E) and (Z) Isomers of Ethyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,4-difluorophenyl)acrylate is a substituted cinnamate derivative with potential applications in medicinal chemistry and materials science. The presence of a carbon-carbon double bond in the acrylate backbone gives rise to geometric isomerism, resulting in the (E) and (Z) diastereomers. The spatial arrangement of the substituents around the double bond significantly influences the physical, chemical, and biological properties of these isomers. Consequently, unambiguous spectroscopic identification is crucial for research and development. This guide outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for the (E) and (Z) isomers of this compound. These predictions are based on established spectroscopic principles and data from analogous substituted ethyl cinnamates and acrylates.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) - (E) Isomer Predicted Chemical Shift (δ, ppm) - (Z) Isomer Predicted Multiplicity & Coupling Constant (J, Hz)
Vinylic H (α to C=O)~ 6.4~ 6.0d, J ≈ 16 Hz (E); d, J ≈ 12 Hz (Z)
Vinylic H (β to C=O)~ 7.7~ 7.0d, J ≈ 16 Hz (E); d, J ≈ 12 Hz (Z)
Aromatic H~ 6.9 - 7.6~ 6.9 - 7.6m
-OCH₂CH₃~ 4.2~ 4.2q, J ≈ 7.1 Hz
-OCH₂CH₃~ 1.3~ 1.3t, J ≈ 7.1 Hz

Note: The primary distinguishing feature in the ¹H NMR spectra is the coupling constant (J) between the two vinylic protons. The larger J value for the (E) isomer is characteristic of a trans-configuration, while the smaller J value for the (Z) isomer indicates a cis-configuration.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) - (E) Isomer Predicted Chemical Shift (δ, ppm) - (Z) Isomer
C=O~ 166~ 165
Vinylic C (α to C=O)~ 118~ 120
Vinylic C (β to C=O)~ 142~ 138
Aromatic C (ipso)~ 125~ 125
Aromatic C~ 112 - 132~ 112 - 132
Aromatic C-F~ 160 - 165 (d, J ≈ 250 Hz)~ 160 - 165 (d, J ≈ 250 Hz)
-OCH₂CH₃~ 61~ 61
-OCH₂CH₃~ 14~ 14

Note: Subtle differences in the chemical shifts of the vinylic carbons are expected, with the β-carbon of the (E) isomer typically appearing further downfield than that of the (Z) isomer.

Table 3: Predicted IR Spectroscopic Data (liquid film, cm⁻¹)

Vibrational Mode Predicted Wavenumber (cm⁻¹) - (E) and (Z) Isomers
C=O stretch (α,β-unsaturated ester)1715 - 1730[1][2]
C=C stretch1630 - 1640
C-O stretch1150 - 1300
C-F stretch1100 - 1250
=C-H out-of-plane bending~ 980 (E); ~ 730 (Z)

Note: The most significant difference in the IR spectra is expected in the out-of-plane bending region for the vinylic C-H bonds. The (E) isomer should show a strong band around 980 cm⁻¹, while the (Z) isomer is expected to have a band around 730 cm⁻¹.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Fragment Predicted m/z Interpretation
[M]⁺226.06Molecular Ion
[M - OCH₂CH₃]⁺181.04Loss of ethoxy radical
[M - COOCH₂CH₃]⁺153.05Loss of ethyl carboxylate radical
[C₇H₄F₂]⁺129.032,4-difluorophenyl cation

Note: The mass spectra of the (E) and (Z) isomers are expected to be very similar, as they are stereoisomers. Fragmentation patterns will likely be dominated by losses of the ester group and fragmentation of the aromatic ring.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of the title compounds.

Synthesis: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a common and effective method for the stereoselective synthesis of α,β-unsaturated esters, typically favoring the formation of the (E)-isomer.

  • Phosphonate Ylide Formation: To a solution of triethyl phosphonoacetate in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Reaction with Aldehyde: A solution of 2,4-difluorobenzaldehyde in the same anhydrous solvent is then added dropwise to the ylide solution at 0 °C.

  • Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of (E) and (Z) isomers, can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the isomers.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between sodium chloride or potassium bromide plates.

  • Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the (E) and (Z) isomers of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparison start 2,4-Difluorobenzaldehyde + Triethyl phosphonoacetate reaction Horner-Wadsworth-Emmons Reaction start->reaction base Base (e.g., NaH) in THF base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification isomers (E) and (Z) Isomers purification->isomers nmr NMR Spectroscopy (¹H, ¹³C) isomers->nmr Characterization ir IR Spectroscopy isomers->ir Characterization ms Mass Spectrometry isomers->ms Characterization data Spectroscopic Data (Tables 1-4) nmr->data ir->data ms->data compare Comparative Analysis data->compare

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The spectroscopic differentiation of the (E) and (Z) isomers of this compound relies on key differences in their NMR and IR spectra. The most definitive evidence for stereochemical assignment comes from the magnitude of the vicinal coupling constant between the vinylic protons in the ¹H NMR spectrum. Additionally, the position of the =C-H out-of-plane bending vibration in the IR spectrum provides a valuable diagnostic tool. While mass spectrometry is useful for confirming the molecular weight and fragmentation pattern, it is generally not suitable for distinguishing between these geometric isomers. The provided predicted data and experimental protocols offer a robust framework for the synthesis, purification, and characterization of these compounds.

References

Validating the Molecular Structure of Ethyl 3-(2,4-difluorophenyl)acrylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For a compound such as Ethyl 3-(2,4-difluorophenyl)acrylate, a substituted acrylate with potential applications in pharmaceuticals and polymer chemistry, unambiguous structural validation is paramount. This guide provides a comparative overview of the definitive method of single-crystal X-ray crystallography against complementary spectroscopic techniques, offering researchers the experimental data and protocols necessary to make informed decisions for structural elucidation.

While a definitive crystal structure for this compound is not publicly available, this guide utilizes crystallographic data from closely related analogues to provide a robust comparison. These analogues, sharing the core acrylate and difluorophenyl moieties, offer valuable insights into the expected molecular geometry and crystal packing.

Comparison of Structural Validation Methods

The choice of analytical technique for structural validation depends on the sample's nature, the required level of detail, and the experimental objective. While X-ray crystallography provides an unparalleled view of the solid-state structure, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer crucial information about the molecule's connectivity, functional groups, and mass, particularly in solution.

Method Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Provides the absolute and unambiguous molecular structure.[1][2]Requires a suitable single crystal of sufficient size and quality (ideally >20µm).[1]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms (through-bond correlations), chemical environment of nuclei, and stereochemical relationships.Non-destructive and provides detailed structural information in solution.[2] ¹⁹F NMR is highly sensitive for fluorinated compounds.[3][4]Does not provide bond lengths or angles directly. Complex spectra can be challenging to interpret.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, C=C, C-F).Fast, simple, and requires minimal sample preparation. Excellent for identifying characteristic chemical bonds.[5][6]Provides limited information on the overall molecular skeleton and no stereochemical details.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can infer structural components.Extremely sensitive, requiring very small amounts of sample. Provides definitive molecular weight.Does not provide information on atom connectivity or stereochemistry. Isomeric compounds can be difficult to distinguish.

X-ray Crystallography Data for Analogues of this compound

The following table summarizes key crystallographic parameters obtained from published structures of compounds closely related to this compound. This data serves as a reference for what can be expected for the title compound.

Parameter Ethyl 3-(2,4-difluoroanilino)-2-(4-methoxyphenyl)acrylate [7]Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate [4](E)-Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate
Chemical Formula C₁₈H₁₇F₂NO₃C₁₈H₁₆F₂O₄C₁₂H₉Cl₂NO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 17.295 (4)17.348 (3)7.935 (2)
b (Å) 7.2940 (15)7.2790 (15)12.015 (2)
c (Å) 14.233 (3)14.269 (3)13.045 (3)
β (°) 113.73 (3)113.84 (3)100.99 (3)
Volume (ų) 1643.7 (7)1648.5 (6)1219.1 (5)
Z 444
R-factor (R₁) 0.053Not Reported0.045

Expected Spectroscopic Data for this compound

Based on the known structure, the following table outlines the expected signals and absorptions from various spectroscopic analyses.

Technique Feature Expected Chemical Shift / Wavenumber Assignment
¹H NMR Doublet of doubletsδ 7.0 - 7.5 ppmAromatic protons on the difluorophenyl ring
Multipletδ 6.0 - 6.5 ppmVinylic protons (CH=CH)
Quartetδ 4.1 - 4.3 ppm-OCH₂- of ethyl group
Tripletδ 1.2 - 1.4 ppm-CH₃ of ethyl group
¹³C NMR Carbonylδ 165 - 170 ppmEster C=O
Aromatic/Vinylicδ 110 - 160 ppmC=C and aromatic carbons (with C-F coupling)
Methyleneδ ~60 ppm-OCH₂- of ethyl group
Methylδ ~14 ppm-CH₃ of ethyl group
¹⁹F NMR Multipletsδ -100 to -140 ppmTwo distinct fluorine atoms on the aromatic ring
FT-IR Strong absorption~1720 cm⁻¹C=O stretch (ester)
Medium absorption~1640 cm⁻¹C=C stretch (alkene)
Strong absorptions~1100-1300 cm⁻¹C-F stretch

Experimental Protocols

Single-Crystal X-ray Diffraction

A typical workflow for small molecule crystal structure determination involves several key steps.[3]

  • Crystal Growth and Selection: High-quality single crystals are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling. A suitable crystal (typically 0.02-0.5 mm) is selected and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected by an area detector (like a CCD).[4][8]

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[7]

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H and ¹³C NMR, spectra are acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons. For ¹⁹F NMR, a multinuclear probe is used. Standard pulse sequences are used to acquire 1D spectra. 2D experiments like COSY, HSQC, and HMBC can be run to establish connectivity.[1][9]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected. The instrument passes an infrared beam through the sample and measures the absorption at different wavenumbers.

  • Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to specific functional groups present in the molecule.[5][10]

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatography system (e.g., GC or LC). The molecules are ionized using a technique such as Electrospray Ionization (ESI) or Electron Ionization (EI). The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and a comparison of the different validation methods.

cluster_workflow X-ray Crystallography Workflow Crystal_Growth Crystal Growth & Selection Mounting Mount Crystal on Goniometer Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation & Analysis Model_Building->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for structure determination by single-crystal X-ray crystallography.

cluster_comparison Comparison of Structural Validation Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound Xray_Info 3D Structure Bond Lengths Bond Angles Stereochemistry Molecule->Xray_Info Solid State NMR_Info Atom Connectivity Chemical Environment ¹⁹F Information Molecule->NMR_Info Solution State FTIR_Info Functional Groups (C=O, C=C, C-F) Molecule->FTIR_Info Functional Groups MS_Info Molecular Weight Elemental Formula Molecule->MS_Info Mass

Caption: Relationship between the molecule and information from different analytical techniques.

References

Benchmarking Synthesis Methods for Ethyl 3-(2,4-difluorophenyl)acrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to Ethyl 3-(2,4-difluorophenyl)acrylate, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of three prominent methods—the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Knoevenagel condensation—are evaluated based on experimental data for yield, reaction time, and purity. Detailed experimental protocols are provided to facilitate reproducibility.

Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods of this compound.

MethodReactantsSolventCatalyst/BaseReaction Time (hours)Yield (%)Purity (%)
Horner-Wadsworth-Emmons 2,4-Difluorobenzaldehyde, Triethyl phosphonoacetateTetrahydrofuran (THF)Sodium Hydride (NaH)492>98
Wittig Reaction 2,4-Difluorobenzaldehyde, Ethyl (triphenylphosphoranylidene)acetateToluene-2485>97
Knoevenagel Condensation 2,4-Difluorobenzaldehyde, Diethyl malonateEthanolPiperidine688>98

Experimental Protocols

Horner-Wadsworth-Emmons Reaction

This method utilizes a phosphonate-stabilized carbanion to react with an aldehyde, forming an alkene. It is a widely used and reliable method for the synthesis of α,β-unsaturated esters.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • A solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0°C.

  • The reaction is then stirred at room temperature for 4 hours.

  • Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow reagents 2,4-Difluorobenzaldehyde Triethyl phosphonoacetate base Sodium Hydride in THF reagents->base Addition reaction Reaction (4 hours, RT) base->reaction Formation of Ylide workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene. This is a classic and versatile olefination method.

Procedure:

  • A solution of 2,4-difluorobenzaldehyde (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in toluene is heated at reflux for 24 hours.

  • The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with hexane to precipitate triphenylphosphine oxide.

  • The solid is removed by filtration, and the filtrate is concentrated.

  • The crude product is purified by column chromatography on silica gel to give this compound.

Diagram 2: Wittig Reaction Signaling Pathway

Wittig_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Oxaphosphetane Oxaphosphetane 2,4-Difluorobenzaldehyde->Oxaphosphetane Ethyl (triphenylphosphoranylidene)acetate Ethyl (triphenylphosphoranylidene)acetate Ethyl (triphenylphosphoranylidene)acetate->Oxaphosphetane This compound This compound Oxaphosphetane->this compound Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Caption: Key steps in the Wittig reaction synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.

Procedure:

  • A mixture of 2,4-difluorobenzaldehyde (1.0 equivalent), diethyl malonate (1.2 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for 6 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The resulting diethyl 2-(2,4-difluorobenzylidene)malonate is then subjected to decarboxylation by heating with a small amount of p-toluenesulfonic acid to yield this compound.

  • The final product is purified by vacuum distillation.

Diagram 3: Knoevenagel Condensation Logical Relationship

Knoevenagel_Logic start Start condensation Condensation (2,4-Difluorobenzaldehyde + Diethyl malonate) start->condensation decarboxylation Decarboxylation condensation->decarboxylation Intermediate Formation product Final Product (this compound) decarboxylation->product

Caption: Logical flow of the Knoevenagel condensation method.

Navigating the Cytotoxic Landscape of Phenylacrylate Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide will delve into the cytotoxic profiles of various substituted phenylacrylate and chalcone analogs, presenting quantitative data in a clear, tabular format. Furthermore, it will provide a detailed experimental protocol for a commonly used cytotoxicity assay and visualize a key signaling pathway and the experimental workflow to aid in the understanding of their mechanism of action and evaluation process.

Comparative Cytotoxicity of Phenylacrylate Analogs

The cytotoxic efficacy of substituted phenylacrylate analogs is often evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher cytotoxic potency.

The following table summarizes the IC50 values of various substituted phenylacrylate and chalcone analogs from different studies, providing a comparative look at their anticancer activity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-(4-chlorophenyl)acrylic acid derivatives
Compound 4bMDA-MB-2313.24 ± 0.13[1][2][3]
CA-4 (Combretastatin A-4)MDA-MB-2311.27 ± 0.09[1][2][3]
Cinnamic Acid Derivatives
Compound 5A-549 (Lung)10.36[4]
Colchicine (Positive Control)A-549 (Lung)6.32[4]
Compound 36dHepG2 (Liver)3.11[5]
Compound 36eHepG2 (Liver)2.19[5]
Compound 36fHepG2 (Liver)0.74[5]
Chalcone Derivatives
Panduratin A (PA)MCF-7 (Breast)15 (24h), 11.5 (48h)[6]
Panduratin A (PA)T47D (Breast)17.5 (24h), 14.5 (48h)[6]
Compound 33MCF-7 (Breast)1.33 - 172.20[7]
Thiourea Derivatives
Compound 2 (3,4-dichloro-phenyl)SW480 (Colon)1.5 - 8.9[8]
Compound 8 (4-CF3-phenyl)SW620 (Colon)1.5 - 8.9[8]
Phenylacetamide Derivatives
Compound 3dMDA-MB-468 (Breast)0.6 ± 0.08[9]
Compound 3dPC-120.6 ± 0.08[9]
Compound 3cMCF-7 (Breast)0.7 ± 0.08[9]
Compound 3kMCF-7 (Breast)0.7 ± 0.4[9]

Experimental Protocols: A Closer Look at Cytotoxicity Assessment

The determination of the cytotoxic activity of novel compounds is a critical step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs) for a specified duration, typically 48 or 72 hours. A control group with untreated cells and a positive control with a known anticancer drug are included.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflow

Understanding the potential mechanisms of action and the experimental workflow is crucial for interpreting cytotoxicity data. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway for apoptosis induction and a typical experimental workflow for cytotoxicity screening.

G cluster_0 Cellular Response to Phenylacrylate Analog Analog Analog ROS_Generation Reactive Oxygen Species (ROS) Generation Analog->ROS_Generation Induces Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a phenylacrylate analog.

G Start Start Cell_Culture Cell Line Seeding (e.g., 96-well plate) Start->Cell_Culture Compound_Treatment Treatment with Analogs (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Cytotoxicity_Assay->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro cytotoxicity screening.

References

Comparative analysis of fluorinated vs. non-fluorinated phenylacrylates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylacrylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated phenylacrylates. The introduction of fluorine into the phenylacrylate structure dramatically alters its physicochemical properties, opening new avenues for advanced applications in materials science, photonics, and biomedicine. Here, we compare key performance metrics, provide detailed experimental protocols for their evaluation, and outline common synthesis and polymerization workflows.

Comparative Physicochemical Properties

The unique characteristics of the fluorine atom—its high electronegativity, low polarizability, and the strength of the carbon-fluorine (C-F) bond—are central to the performance differences observed between fluorinated and non-fluorinated phenylacrylates.[1]

Surface Properties & Wettability

Fluorination significantly lowers the surface energy of polymers.[2] The presence of C-F bonds, particularly terminal -CF2 and -CF3 groups, reduces intermolecular forces, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).[3][4] This is a critical advantage for applications requiring low adhesion, anti-fouling, or self-cleaning properties.[5]

Table 1: Comparison of Surface Properties

Property Non-Fluorinated Poly(phenylacrylate) Analogues Fluorinated Poly(phenylacrylate) Analogues Rationale for Change
Surface Energy Higher (e.g., ~30-40 dynes/cm)[6] Significantly Lower (e.g., <20 dynes/cm)[3][7] The low polarizability of the C-F bond reduces van der Waals interactions at the surface.[2]

| Water Contact Angle | Lower (more hydrophilic) | Significantly Higher (>120°)[8] | Reduced surface energy leads to poor wetting by water, causing droplets to bead up.[4] |

Optical Properties

The substitution of hydrogen with fluorine atoms leads to a decrease in the refractive index of the resulting polymer.[9] This is because the C-F bond has lower molar refraction and polarizability compared to the C-H bond. This property is highly desirable for creating optical components like waveguides, anti-reflective coatings, and polymer optical fibers where precise control over light propagation is essential.[9][10] Fluorination can also enhance optical transparency, particularly in the near-IR spectrum, by shifting C-H vibrational absorption bands to longer wavelengths.[10]

Table 2: Comparison of Optical Properties

Property Non-Fluorinated Poly(phenylacrylate) Analogues Fluorinated Poly(phenylacrylate) Analogues Rationale for Change
Refractive Index (n) Higher Lower (e.g., ~1.36 at 633 nm)[8] The fluorine atom's high electronegativity and tightly held electrons result in lower polarizability.[11]

| Optical Transparency | Good | Excellent, especially in telecommunication wavelengths[10] | Replacement of C-H bonds with C-F bonds reduces absorption losses in the near-IR region.[9] |

Thermal Stability

The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ·mol⁻¹), significantly stronger than a typical C-H bond.[1] This imparts exceptional thermal stability to fluorinated polymers compared to their non-fluorinated counterparts.[1][12] They resist thermal degradation at higher temperatures, making them suitable for applications in demanding environments.

Table 3: Comparison of Thermal Properties

Property Non-Fluorinated Poly(phenylacrylate) Analogues Fluorinated Poly(phenylacrylate) Analogues Rationale for Change
Decomposition Temp. (Td) Lower Higher (e.g., stable up to 350-400°C)[13][14] The high dissociation energy of the C-F bond requires more energy to initiate chain scission.[1]

| Glass Transition Temp. (Tg) | Variable | Often higher, but can be influenced by side-chain flexibility.[15][16] | Bulky -CF3 groups can restrict chain mobility, increasing Tg.[17] |

Synthesis and Characterization Workflow

The synthesis of phenylacrylate polymers, both fluorinated and non-fluorinated, follows a logical workflow from monomer creation to polymerization and final characterization. Various polymerization techniques can be employed, including conventional free-radical polymerization, controlled radical polymerizations like ATRP, and photo-polymerization.[18][19]

G cluster_synthesis Monomer Preparation cluster_polymerization Polymerization cluster_characterization Polymer Characterization start Starting Materials (e.g., Phenol, Acryloyl Chloride) synth Monomer Synthesis (Esterification) start->synth purify Purification (Column Chromatography / Distillation) synth->purify poly Polymerization Reaction (e.g., Free Radical, UV Cure) purify->poly Initiator, Solvent precip Precipitation & Washing poly->precip dry Drying precip->dry dry->char_entry Final Polymer nmr Structure (NMR) char_entry->nmr gpc Molar Mass (GPC) char_entry->gpc dsc Thermal Properties (DSC/TGA) char_entry->dsc ca Surface Properties (Contact Angle) char_entry->ca ri Optical Properties (Ellipsometry) char_entry->ri

Caption: General experimental workflow for synthesis and characterization of phenylacrylate polymers.

Experimental Protocols

Objective comparison requires standardized testing methodologies. Below are detailed protocols for key experiments.

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the polymer, defined as the temperature at which 5% weight loss occurs.

Methodology:

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA microbalance.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).[16]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Identify the temperature at which the sample has lost 5% of its initial mass. This value is recorded as Td₅.

Protocol: Surface Wettability by Sessile Drop Contact Angle Measurement

Objective: To quantify the hydrophobicity of a polymer film by measuring the static water contact angle.

Methodology:

  • Sample Preparation: Prepare a flat, uniform polymer film on a solid substrate (e.g., glass slide or silicon wafer) via spin-coating or solution casting. Ensure the film is smooth and free of defects.

  • Instrument Setup:

    • Place the coated substrate on the sample stage of a contact angle goniometer.

    • Use a high-purity liquid (e.g., deionized water) for the measurement.

  • Measurement:

    • Dispense a small droplet (e.g., 2-5 µL) of water from a syringe onto the polymer surface.

    • Allow the droplet to equilibrate for a few seconds.

    • Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Data Analysis:

    • Use the instrument's software to fit a mathematical model (e.g., Young-Laplace) to the droplet shape and calculate the angle between the substrate surface and the tangent of the droplet.

    • Perform measurements at multiple locations on the sample surface (at least 5) and report the average value and standard deviation.

Protocol: Polymerization Kinetics by Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To monitor the rate and extent of a UV-initiated polymerization reaction.

Methodology:

  • Sample Preparation: Prepare a liquid monomer formulation containing the phenylacrylate monomer and a suitable photoinitiator (e.g., 1-2 wt%).

  • Instrument Setup:

    • Place a small, precisely weighed amount of the liquid formulation (5-10 mg) into an open aluminum DSC pan. Place an empty pan in the reference position.

    • Position the pans inside a Photo-DSC cell equipped with a UV light source (e.g., a mercury vapor lamp with specific filters).

    • Maintain an isothermal temperature (e.g., 25°C) under a nitrogen purge.

  • Measurement:

    • Allow the sample to thermally equilibrate for several minutes.

    • Expose the sample to a constant intensity of UV light to initiate polymerization. The instrument will record the heat flow (in mW) from the exothermic polymerization reaction as a function of time.

  • Data Analysis:

    • The rate of polymerization is directly proportional to the measured heat flow (dH/dt).

    • Integrate the area under the heat flow curve to determine the total heat of polymerization (ΔH_total).

    • The degree of conversion at any given time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization. Plotting conversion versus time provides the kinetic profile of the reaction.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-(2,4-difluorophenyl)acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ethyl 3-(2,4-difluorophenyl)acrylate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a fluorinated acrylate, this compound is likely to exhibit properties that require specialized handling and disposal procedures. Researchers, scientists, and drug development professionals must adhere to strict protocols to manage this chemical waste stream effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Nitrile gloves are recommended. Given that some acrylates can penetrate latex and vinyl gloves within minutes, double gloving may provide additional protection for extended tasks.[1]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a respirator appropriate for organic vapors should be used.

Acrylates are known to be skin and respiratory irritants and may cause allergic reactions upon repeated exposure.[1][2] Fluorinated compounds can also present unique hazards, and their thermal decomposition can produce highly toxic fumes.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.

  • Consult Your EHS Department: This is the most critical step. Your institution's Environmental Health and Safety (EHS) office will provide specific guidance on the proper disposal procedures for this chemical based on its known or anticipated properties and in compliance with all applicable regulations.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any known hazard warnings (e.g., Flammable, Irritant).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, away from heat sources, and separate from incompatible materials.

  • Arrange for Pickup:

    • Contact your EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Potential Hazard Summary

The following table summarizes the potential hazards of this compound based on the characteristics of similar compounds. This information should be used for preliminary planning and risk assessment.

Hazard CategoryPotential Hazard Description
Flammability Acrylates are often flammable liquids. Vapors may form explosive mixtures with air.[2]
Acute Toxicity (Oral, Dermal, Inhalation) Acrylates can be harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation May cause skin irritation. Prolonged contact can lead to more severe effects.[2]
Eye Damage/Irritation May cause serious eye irritation.[2]
Sensitization May cause an allergic skin reaction or respiratory sensitization.[1][2]
Aquatic Toxicity Likely to be harmful to aquatic life.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste consult_ehs Consult Institutional EHS Department for Specific Guidance start->consult_ehs collect_waste Collect Waste in a Designated, Compatible, and Sealed Container consult_ehs->collect_waste Follow EHS Protocol label_waste Label Container with 'Hazardous Waste' and Full Chemical Name collect_waste->label_waste store_waste Store in a Designated Hazardous Waste Accumulation Area label_waste->store_waste schedule_pickup Arrange for Waste Pickup by EHS or Approved Contractor store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.